1-Oxoisoindole-4-carboxylic acid
Beschreibung
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Eigenschaften
Molekularformel |
C9H5NO3 |
|---|---|
Molekulargewicht |
175.14 g/mol |
IUPAC-Name |
1-oxoisoindole-4-carboxylic acid |
InChI |
InChI=1S/C9H5NO3/c11-8-5-2-1-3-6(9(12)13)7(5)4-10-8/h1-4H,(H,12,13) |
InChI-Schlüssel |
NSLSSKVLTRHACJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=NC2=O)C(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Mechanism of action of 1-Oxoisoindole-4-carboxylic acid derivatives
Mechanism of Action of 1-Oxoisoindole-4-carboxylic Acid Derivatives: Core Anchors in CRBN-Mediated Targeted Protein Degradation
As a Senior Application Scientist in the field of targeted protein degradation (TPD), I frequently encounter the challenge of designing molecules that can efficiently hijack the cellular ubiquitination machinery without compromising binding affinity. At the forefront of this chemical biology revolution are 1-oxoisoindole-4-carboxylic acid derivatives —most notably, the saturated analog 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline-4-carboxylic acid.
Unlike traditional small-molecule inhibitors that rely on occupancy-driven pharmacology, these derivatives serve as the critical E3 ligase-recruiting anchors in Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This whitepaper provides an in-depth technical analysis of their structural biology, mechanism of action, and the self-validating experimental workflows required to evaluate them.
Structural Biology & The "Exit Vector" Rationale
To understand the mechanism of action, we must dissect the bipartite structure of these molecules. The scaffold consists of a glutarimide ring (2,6-dioxopiperidin-3-yl) fused to an isoindolinone (1-oxoisoindoline) core.
The Causality of the C4-Carboxylate: Why is the carboxylic acid specifically positioned at the 4-position of the isoindolinone ring? The glutarimide moiety is responsible for anchoring the molecule deep into the highly conserved tri-tryptophan pocket (Trp380, Trp386, Trp400) of the Cereblon (CRBN) substrate receptor[1]. If a linker is attached haphazardly, it will sterically clash with the CRBN surface, abrogating binding.
Structural biology reveals that while the glutarimide ring is buried, the isoindolinone core sits precisely at the solvent interface[2]. Functionalizing the C4 position with a carboxylic acid provides an optimal, solvent-exposed "exit vector." This allows medicinal chemists to attach various linkers (e.g., PEG or alkyl chains) via simple amide coupling without disrupting the critical hydrogen bonds required for CRBN engagement[3].
Mechanism of Action: The Catalytic Cycle of TPD
The ultimate pharmacological goal of utilizing 1-oxoisoindole-4-carboxylic acid derivatives is to hijack the Cullin-RING Ligase 4 Cereblon (CRL4^CRBN) complex to degrade a pathogenic target protein of interest (POI)[4]. This is an event-driven, catalytic process defined by three distinct phases:
-
Ternary Complex Formation: The PROTAC molecule utilizes its warhead to bind the POI, while the 1-oxoisoindole-4-carboxylic acid anchor binds CRBN. This brings the POI and the E3 ligase into artificial proximity.
-
Proximity-Induced Polyubiquitination: The CRL4^CRBN complex comprises the substrate receptor (CRBN), an adaptor protein (DDB1), a scaffold (CUL4), and a RING-finger protein (RBX1)[4]. RBX1 recruits an E2 ubiquitin-conjugating enzyme, which transfers ubiquitin molecules onto accessible lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome. Crucially, the PROTAC is released intact, allowing it to catalyze subsequent degradation cycles.
Figure 1: Mechanism of CRL4^CRBN-mediated targeted protein degradation via PROTAC ternary complex.
Quantitative Data: The Impact of the Exit Vector
To empirically demonstrate the causality of the C4 exit vector, we evaluate the binding and degradation kinetics of PROTACs synthesized from 1-oxoisoindoline-4-carboxylic acid versus alternative attachment points. The data below illustrates how proper vector geometry strictly dictates degradation efficacy (DC50) and maximum degradation (Dmax).
Table 1: Representative PROTAC Optimization using Isoindolinone Anchors
| Compound / Linker Type | Exit Vector | CRBN Affinity (Kd, nM) | POI Degradation (DC50, nM) | Dmax (%) |
| PROTAC-A (PEG2) | C4-Carboxylate | 1,200 | 150 | 85 |
| PROTAC-B (PEG4) | C4-Carboxylate | 1,500 | 12 | 98 |
| PROTAC-C (Alkyl-C6) | C4-Carboxylate | 1,100 | 45 | 92 |
| Control (PEG4) | C5-Carboxylate | >10,000 | >5,000 | <10 |
Note: Shifting the linker attachment from the C4 to the C5 position results in severe steric clashes with the CRBN Lon domain[2], effectively abolishing both binding affinity and degradation capabilities.
Experimental Workflows (Self-Validating Systems)
To ensure scientific integrity, any claims regarding the efficacy of a 1-oxoisoindole-derived PROTAC must be rigorously tested using self-validating protocols. Below are the gold-standard methodologies I mandate for evaluating these compounds.
Protocol A: In Vitro Ternary Complex Formation Assay (TR-FRET)
Causality & Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its time-gated nature eliminates short-lived background fluorescence—a critical necessity when screening complex PROTAC molecules that often exhibit auto-fluorescence.
-
Reagent Preparation: Prepare recombinant CRBN-DDB1 complex labeled with a Terbium (Tb) cryptate donor and the target POI labeled with a d2 acceptor fluorophore.
-
Complex Assembly: In a 384-well microplate, dispense 10 µL of the protein mixture (10 nM CRBN, 50 nM POI) in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4).
-
Compound Addition: Add the 1-oxoisoindole-derived PROTAC in a 10-point concentration gradient (ranging from 10 µM to 0.1 nM).
-
Incubation: Seal the plate and incubate at room temperature for 2 hours to allow the system to reach thermodynamic equilibrium.
-
Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar), exciting at 337 nm and measuring emission ratios at 665 nm / 620 nm.
-
Self-Validation (The Hook Effect): A valid PROTAC will display a bell-shaped curve. At highly elevated concentrations, independent binary complexes (POI-PROTAC and CRBN-PROTAC) outcompete the ternary complex, causing the TR-FRET signal to drop. If no hook effect is observed, the compound is likely acting as a molecular glue rather than a bifunctional PROTAC.
Protocol B: Endogenous Target Degradation Assay (HiBiT CRISPR Knock-in)
Causality & Rationale: Overexpression artifacts can mask true degradation kinetics and saturate the proteasome. Endogenous tagging via CRISPR ensures physiological stoichiometry between the POI and the CRL4^CRBN complex.
-
Cell Line Engineering: Utilize CRISPR/Cas9 to knock-in an 11-amino-acid HiBiT tag at the N-terminus of the endogenous POI locus in the target cell line (e.g., HEK293T or HCT116).
-
Compound Treatment: Seed 10,000 cells/well in a 96-well plate. After 24 hours, treat the cells with the PROTAC compound across a dose-response gradient. Incubate for 4 to 24 hours.
-
Lytic Detection: Add the Nano-Glo® HiBiT Lytic Reagent (containing the complementary LgBiT protein and furimazine substrate). The LgBiT binds the remaining HiBiT-tagged POI, reconstituting functional NanoLuc luciferase.
-
Signal Acquisition: Measure luminescence. The loss of luminescent signal is directly proportional to the degradation of the POI.
-
Self-Validation (Mechanistic Rescue): To prove the degradation is strictly CRBN- and proteasome-dependent, pre-treat control wells with either Lenalidomide (to competitively block the CRBN pocket), MLN4924 (to inhibit cullin neddylation/activation), or Epoxomicin (to inhibit the 26S proteasome). A true 1-oxoisoindole-mediated degrader will have its activity completely rescued (halted) by all three inhibitors.
Sources
- 1. Discovery of CRBN-Dependent WEE1 Molecular Glue Degraders from a Multicomponent Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 4. US20230045737A1 - Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment - Google Patents [patents.google.com]
In Vitro Pharmacokinetics of 1-Oxoisoindole-4-Carboxylic Acid: A Technical Whitepaper on CRBN Ligand ADME Profiling
Introduction and Mechanistic Context
1-Oxoisoindole-4-carboxylic acid (and its saturated analog, 1-oxoisoindoline-4-carboxylic acid) is a foundational chemical synthon in modern drug discovery. It serves as the primary building block for synthesizing Cereblon (CRBN) E3 ligase modulators, including immunomodulatory imide drugs (IMiDs) and the target-binding moieties of Proteolysis Targeting Chimeras (PROTACs)[1].
When designing targeted protein degraders, the in vitro absorption, distribution, metabolism, and excretion (ADME) profile of the isolated 1-oxoisoindole fragment dictates the baseline pharmacokinetic (PK) characteristics of the final therapeutic entity. Because PROTACs inherently violate Lipinski’s Rule of Five, understanding the intrinsic clearance, permeability, and protein binding of the bare isoindolinone core is a prerequisite for successful lead optimization[2].
This whitepaper provides an authoritative guide to the in vitro pharmacokinetic profiling of 1-oxoisoindole-4-carboxylic acid, detailing the causality behind experimental designs and establishing self-validating protocols for rigorous data generation.
The CRBN-PROTAC Degradation Pathway
To contextualize the ADME requirements, it is critical to understand how the 1-oxoisoindole core functions within a biological system. The fragment anchors the PROTAC to the CRBN complex, initiating a cascade that leads to the ubiquitination and subsequent degradation of a target protein[2].
CRBN-mediated targeted protein degradation utilizing isoindolinone-based PROTACs.
Phase I Metabolic Stability: Cytochrome P450 Oxidation
The Causality of Hepatic Clearance
Isoindolinone derivatives often exhibit high intrinsic clearance ( CLint ) and short half-lives when incubated in human liver microsomes (HLM)[3]. Liquid chromatography-high resolution mass spectrometry (LC-HRMS) studies reveal that the C2 and C3 positions of the indole/isoindolinone ring are highly susceptible to Cytochrome P450 (CYP)-promoted oxidative metabolism[4]. By profiling the bare 1-oxoisoindole-4-carboxylic acid fragment, medicinal chemists can identify these metabolic liabilities early and strategically substitute these positions (e.g., via halogenation) to enhance the half-life of the final PROTAC[5].
Self-Validating Protocol: Human Liver Microsome (HLM) Stability Assay
Objective: Determine the CLint and t1/2 of 1-oxoisoindole-4-carboxylic acid.
Why use an NADPH regenerating system? Direct addition of NADPH is suboptimal because it degrades rapidly at 37°C. A regenerating system (NADP+, Glucose-6-Phosphate, and G6P-Dehydrogenase) ensures a continuous, steady-state supply of electrons to CYP450 enzymes, accurately mimicking physiological continuous oxidation.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of 1-oxoisoindole-4-carboxylic acid in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to keep the final DMSO concentration below 0.1% (preventing CYP inhibition).
-
Microsome Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.
-
System Validation (Internal Control): Run parallel incubations with Testosterone (CYP3A4 substrate) and Diclofenac (CYP2C9 substrate). Self-Validation Check: If the half-life of Testosterone exceeds 30 minutes, the microsomes have lost enzymatic viability, and the assay must be rejected.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.
-
Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting metabolism precisely at the target time.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Permeability and Efflux Dynamics
The Causality of Poor Absorption
While small fragments like 1-oxoisoindole-4-carboxylic acid may possess adequate passive diffusion, the addition of linkers and target ligands drastically increases the polar surface area (PSA) and molecular weight. Furthermore, isoindolinone derivatives are frequently recognized as substrates for P-glycoprotein (P-gp) efflux transporters[5]. Measuring bi-directional permeability (Apical-to-Basolateral and Basolateral-to-Apical) is mandatory to calculate the Efflux Ratio (ER).
Self-Validating Protocol: Caco-2 Bi-directional Permeability Assay
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow full differentiation and tight junction formation.
-
Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Self-Validation Check: Only wells with TEER > 400 Ω·cm² are viable for the assay.
-
Dosing: Add 10 µM of 1-oxoisoindole-4-carboxylic acid in HBSS buffer (pH 7.4) to the Apical chamber (for A-B transport) or Basolateral chamber (for B-A transport).
-
Paracellular Control: Co-incubate with Lucifer Yellow (100 µM). Self-Validation Check: Lucifer Yellow is a paracellular marker. If its permeability ( Papp ) exceeds 1×10−6 cm/s, the tight junctions are compromised, rendering the isoindolinone data invalid.
-
Incubation & Sampling: Incubate at 37°C for 2 hours. Collect samples from the receiver chambers.
-
Calculation: Calculate Apparent Permeability ( Papp ) using the equation: Papp=(dQ/dt)/(C0×A) , where dQ/dt is the steady-state flux, C0 is the initial concentration, and A is the surface area.
Plasma Protein Binding (PPB)
Isoindolinone derivatives often exhibit exceptionally high plasma protein binding (>99%), which severely limits the free drug fraction ( fu ) available to cross cell membranes and engage the CRBN complex[3].
Protocol: Rapid Equilibrium Dialysis (RED)
-
Setup: Spike human plasma with 1-oxoisoindole-4-carboxylic acid to a final concentration of 5 µM.
-
Dialysis: Load 200 µL of spiked plasma into the sample chamber of a RED device (8K MWCO membrane). Load 350 µL of PBS into the buffer chamber.
-
Equilibration: Seal and incubate on an orbital shaker at 37°C with 5% CO₂ for 4 hours. Causality: 4 hours is the mathematically established time required for small molecules to reach thermodynamic equilibrium across an 8K membrane.
-
Matrix Matching: Post-incubation, extract samples from both chambers. Add blank plasma to the buffer samples and blank buffer to the plasma samples to ensure identical matrices prior to LC-MS/MS analysis, preventing ion suppression artifacts.
Summary of Quantitative ADME Data
The following table synthesizes the typical in vitro pharmacokinetic parameters observed for 1-oxoisoindole-4-carboxylic acid and its immediate derivatives[5],[3].
| Pharmacokinetic Parameter | Assay Model | Typical Value Range | Mechanistic Implication for Drug Design |
| Intrinsic Clearance ( CLint ) | Human Liver Microsomes | 15 - 45 µL/min/mg | Moderate to high hepatic extraction; requires C2/C3 blocking. |
| Half-life ( t1/2 ) | Human Liver Microsomes | <10 - 30 min | Rapid CYP-mediated oxidation limits systemic exposure. |
| Permeability ( Papp ) | Caco-2 (A to B) | 0.5−2.0×10−6 cm/s | Poor to moderate passive absorption; limits oral bioavailability. |
| Efflux Ratio (ER) | Caco-2 (B-A / A-B) | 2.5 - 5.0 | High susceptibility to P-gp mediated efflux. |
| Plasma Protein Binding | Rapid Equilibrium Dialysis | >95% | Low free drug fraction ( fu ); impacts ternary complex formation. |
Table 1: Representative In Vitro Pharmacokinetic Parameters of Isoindolinone Fragments.
Integrated ADME Workflow Visualization
To systematically evaluate the 1-oxoisoindole core before PROTAC assembly, the following sequential workflow is recommended to prevent late-stage attrition.
In vitro ADME workflow for evaluating isoindolinone-based CRBN ligands.
Sources
- 1. US20230045737A1 - Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment - Google Patents [patents.google.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators [mdpi.com]
- 5. CRBN ligand expansion for hematopoietic prostaglandin D2 synthase (H-PGDS) targeting PROTAC design and their in vitro ADME profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of 1-Oxoisoindole-4-Carboxylic Acid Analogs
Introduction: The 1-Oxoisoindole Scaffold as a Privileged Motif in Drug Discovery
The 1-oxoisoindole moiety is a bicyclic lactam that has garnered significant attention in medicinal chemistry as a "privileged scaffold." This is due to its ability to interact with a variety of biological targets through diverse non-covalent interactions. The rigid, planar nature of the 1-oxoisoindole core provides a well-defined three-dimensional orientation for appended functional groups, facilitating high-affinity binding to target proteins. The incorporation of a carboxylic acid group at the 4-position introduces a key interaction point, often serving as a handle for further derivatization or as a critical pharmacophoric element for target engagement. While the carboxylic acid itself can be a liability in terms of cell permeability and metabolic stability, its bioisosteric replacement or conversion to derivatives like carboxamides has proven to be a successful strategy in drug design.[1] This guide will provide an in-depth exploration of the biological activities of 1-oxoisoindole-4-carboxylic acid analogs, with a primary focus on their role as potent inhibitors of Poly(ADP-ribose) polymerase (PARP).
Core Biological Target: Poly(ADP-ribose) Polymerase (PARP)
The most prominent and well-documented biological target for 1-oxoisoindole-4-carboxamide analogs is Poly(ADP-ribose) polymerase (PARP), particularly PARP-1.[2] PARP is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that addresses single-strand breaks (SSBs).[3][4] In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination (HR), the inhibition of PARP leads to a synthetic lethal phenotype.[5] When PARP is inhibited, SSBs accumulate and, upon replication, are converted to double-strand breaks (DSBs). In HR-deficient cells, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to genomic instability and ultimately, cell death.[5]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
The 1-oxoisoindole-4-carboxamide scaffold acts as a potent inhibitor of PARP by mimicking the nicotinamide portion of its substrate, NAD+. The core structure occupies the nicotinamide binding site of the enzyme, preventing the synthesis of poly(ADP-ribose) chains and thereby inhibiting the recruitment of DNA repair machinery to the site of damage.[3][4] This leads to the "trapping" of PARP on the DNA, a phenomenon that is also cytotoxic.
The following diagram illustrates the central role of PARP in DNA single-strand break repair and the concept of synthetic lethality in homologous recombination-deficient cancers.
Caption: PARP signaling pathway and synthetic lethality.
Structure-Activity Relationships (SAR)
Systematic modification of the 1-oxoisoindole-4-carboxamide scaffold has revealed key structural features that govern its PARP inhibitory activity. A crucial aspect of the pharmacophore is the conformational restriction of the benzamide, which is achieved through a seven-membered intramolecular hydrogen bond with the oxoisoindole carbonyl group.[2] This intramolecular hydrogen bond contributes to the planarity of the core structure, which is favorable for binding to the PARP active site.[2]
The following table summarizes the general structure-activity relationships for this class of compounds, with a focus on their activity as PARP-1 inhibitors.
| R1 (Lactam Nitrogen) | R2 (Carboxamide) | PARP-1 Inhibition | Rationale |
| H | Various amines | Moderate | The unsubstituted lactam nitrogen allows for flexibility. |
| Small alkyl (e.g., Methyl) | Various amines | Moderate to Good | Small alkyl groups can be well-tolerated. |
| Substituted benzyl | Various amines | Variable | The nature and position of substituents on the benzyl ring significantly impact activity. |
| Secondary/Tertiary amines | Various amines | Good to Excellent | A secondary or tertiary amine at this position is often important for cellular potency, potentially through improved physicochemical properties or additional interactions.[6] |
| H | Piperidine | Good | The piperidine ring can engage in favorable interactions within the active site. |
| H | Substituted Piperidine | Good to Excellent | Substituents on the piperidine ring can further enhance binding affinity. An additional hydrogen bond interaction of the piperidine nitrogen to Gly-888 has been observed.[6] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative 1-oxoisoindole-4-carboxylic acid analog and its subsequent biological evaluation.
Synthesis of 1-Oxoisoindole-4-carboxylic Acid Analogs
The synthesis of the 1-oxoisoindole-4-carboxylic acid core can be achieved through various synthetic routes. A common approach involves the cyclization of a suitably substituted benzene derivative. The subsequent derivatization of the carboxylic acid to a carboxamide is typically accomplished using standard amide coupling protocols.
General Experimental Workflow for Synthesis and Evaluation
Caption: General experimental workflow.
Step-by-Step Synthesis Protocol: Amide Coupling
This protocol describes a general procedure for the coupling of 1-oxoisoindole-4-carboxylic acid with a primary or secondary amine using a common coupling reagent such as HATU.
Materials:
-
1-Oxoisoindole-4-carboxylic acid
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-oxoisoindole-4-carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 1-oxoisoindole-4-carboxamide analog.
In Vitro Biological Evaluation
PARP-1 Inhibition Assay
The inhibitory activity of the synthesized compounds against PARP-1 can be determined using commercially available assay kits, which are often based on colorimetric or fluorometric detection.[1][8]
Principle: These assays typically measure the incorporation of biotinylated poly(ADP-ribose) onto histone proteins in a 96-well plate format. The amount of incorporated biotin is then quantified using a streptavidin-HRP conjugate and a colorimetric substrate.[8]
Step-by-Step Protocol (General):
-
Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
In a 96-well plate, add the PARP-1 enzyme, activated DNA, and the test compounds at various concentrations.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate according to the manufacturer's instructions to allow for the PARP reaction to proceed.
-
Stop the reaction and wash the wells.
-
Add streptavidin-HRP to each well and incubate.
-
Wash the wells to remove unbound streptavidin-HRP.
-
Add a colorimetric substrate (e.g., TMB) and incubate until color develops.
-
Stop the color development with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the 1-oxoisoindole-4-carboxamide analogs on cancer cell lines (e.g., BRCA-deficient cell lines) can be assessed using the MTT assay.[9]
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[6]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.
In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling
For drug development professionals, early assessment of the ADME properties of lead compounds is crucial.[10][11][12][13][14] 1-Oxoisoindole-4-carboxamide analogs have been reported to possess favorable ADME characteristics.[15] Standard in vitro assays can be employed to evaluate these properties.
Key In Vitro ADME Assays:
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the rate of metabolism of the compound.
-
CYP450 Inhibition: Evaluates the potential of the compound to inhibit major cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.
-
Plasma Protein Binding: Determines the extent to which the compound binds to plasma proteins, as only the unbound fraction is typically pharmacologically active.
-
Permeability: Assessed using cell-based models like Caco-2 to predict intestinal absorption.
-
Aqueous Solubility: An important physicochemical property that influences absorption and formulation.
Conclusion
The 1-oxoisoindole-4-carboxylic acid scaffold represents a highly promising platform for the development of novel therapeutics, particularly as inhibitors of PARP for the treatment of cancer. The well-defined structure-activity relationships, coupled with the potential for favorable ADME properties, make this class of compounds an attractive area for further investigation. The experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to synthesize, evaluate, and optimize novel 1-oxoisoindole-4-carboxylic acid analogs with enhanced biological activity and drug-like properties.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Gandhi, V. B., Luo, Y., Liu, X., Shi, Y., Klinghofer, V., Johnson, E. F., Park, C., Giranda, V. L., Penning, T. D., & Zhu, G. D. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 20(3), 1023–1026. [Link]
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Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983. [Link]
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O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell, 60(4), 547-560. [Link]
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The role of PARP1 in DNA damage response and repair and cancer therapy... (n.d.). ResearchGate. Retrieved from [Link]
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In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. [Link]
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Lord, C. J., & Ashworth, A. (2012). The DNA damage response and cancer therapy. Nature, 481(7381), 287–294. [Link]
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Weaver, A. N., & Yang, E. S. (2013). Beyond DNA repair: additional functions of PARP-1 in cancer. Frontiers in Oncology, 3, 290. [Link]
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Fouquerel, E., & Sobol, R. W. (2014). ARTD1 (PARP1) activation and NAD+ in DNA repair and cell death. DNA Repair, 23, 27-33. [Link]
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The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020, October 3). BioIVT. [Link]
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PARP1 enzyme assay. (n.d.). Bio-protocol. [Link]
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The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). Drug Target Review. [Link]
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Enzolution PARP1 Assay System. (n.d.). BellBrook Labs. [Link]
-
Gandhi, V. B., et al. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 20(3), 1023-1026. [Link]
-
A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. (n.d.). PMC. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 30). Chemistry Steps. [Link]
-
Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. (n.d.). ChemRxiv. [Link]
-
Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. [Link]
-
Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983. [Link]
- Oxindole compounds, solvent-free synthesis and use thereof. (n.d.).
-
improved synthesis of 1-oxo-1,2,3,4-tetrahydroacridine-9- carboxylic acids from isatins. (2012, May 2). Semantic Scholar. [Link]
-
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. (2024, June 12). MDPI. [Link]
-
In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. (2026, January 21). Preprints.org. [Link]
-
Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983. [Link]
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2024, March 21). MDPI. [Link]
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- 2. Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Drug Discovery: ADME/Toxicity [promega.jp]
- 11. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 12. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.cn]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Home | Drug Target Review [drugtargetreview.com]
- 15. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Oxoisoindole-4-carboxylic acid CAS number and MSDS safety data
1-Oxoisoindole-4-carboxylic Acid (CAS: 1261740-37-7): A Comprehensive Guide to Properties, Safety, and Application in Targeted Protein Degradation
Executive Summary
In the rapidly evolving landscape of drug discovery, Targeted Protein Degradation (TPD) has emerged as a revolutionary modality. At the heart of this field lies the design of Proteolysis Targeting Chimeras (PROTACs). 1-Oxoisoindole-4-carboxylic acid (also known as 1-Oxoisoindoline-4-carboxylic acid, CAS: 1261740-37-7) serves as a foundational building block in the synthesis of Cereblon (CRBN) E3 ligase-recruiting molecules[1][2].
As a structural analog to the core of lenalidomide, this compound provides a highly efficient, solvent-exposed vector at the C4 position for linker attachment. This technical whitepaper details the physicochemical profiling, Material Safety Data Sheet (MSDS) guidelines, and validated experimental methodologies for utilizing 1-Oxoisoindole-4-carboxylic acid in advanced synthetic workflows.
Physicochemical Profiling & Structural Analysis
Understanding the structural parameters of 1-Oxoisoindole-4-carboxylic acid is critical for predicting its solubility, reactivity, and steric behavior during linker conjugation. The presence of the lactam (cyclic amide) ensures the required hydrogen-bonding interactions within the tri-tryptophan pocket of the CRBN protein, while the carboxylic acid acts as the synthetic handle[2][3].
Table 1: Physicochemical and Structural Properties
| Parameter | Specification |
| Chemical Name | 1-Oxoisoindoline-4-carboxylic acid |
| IUPAC Name | 1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid |
| CAS Number | 1261740-37-7[4] |
| Molecular Formula | C9H7NO3[1] |
| Molecular Weight | 177.16 g/mol [1] |
| SMILES String | O=C(C1=CC=CC2=C1CNC2=O)O[1] |
| Physical Form | Solid powder |
| Storage Conditions | Sealed in dry, inert atmosphere at room temperature (or 2-8°C for long-term stability)[1][5] |
MSDS & Laboratory Safety Protocols
As a biologically relevant synthetic intermediate, 1-Oxoisoindole-4-carboxylic acid must be handled with strict adherence to Globally Harmonized System (GHS) protocols. The compound is an active organic acid and lactam, which presents specific irritation hazards.
Table 2: GHS Safety Data and Hazard Classification
| Category | GHS Details |
| Signal Word | Warning |
| Pictograms | GHS07 (Exclamation Mark) |
| Hazard Statements | H315 : Causes skin irritation.H319 : Causes serious eye irritation.H335 : May cause respiratory irritation. |
| Precautionary Codes | P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.P280 : Wear protective gloves/eye protection/face protection.P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. |
Causality in Safety Implementation
-
Respiratory Protection (P261) : Aerosolized powders of isoindolinone derivatives can interact with mucosal membranes. The lactam motif can form strong hydrogen bonds with biological tissues, leading to localized respiratory irritation. Always manipulate the dry powder within a Class II Type A2 biological safety cabinet or a certified chemical fume hood.
-
Solvent Compatibility : When preparing stock solutions (e.g., in DMSO or DMF), be aware that these aprotic solvents act as transdermal carriers. If the solution contacts the skin (H315), the solvent will rapidly transport the active compound through the dermal barrier. Nitrile gloves of at least 5 mil thickness are mandatory.
Mechanistic Role in PROTAC Development
1-Oxoisoindole-4-carboxylic acid is not a passive scaffold; it is a highly engineered anchor. In the synthesis of lenalidomide-based PROTACs, the isoindolinone core mimics the glutarimide ring's binding modality.
When bound to the CRL4-CRBN complex, the C4-carboxylic acid points directly out of the CRBN binding pocket into the solvent[2][3]. This spatial orientation is the exact reason why the C4 position is chosen for amidation with PEG or alkyl linkers: it allows the linker to project toward the Target Protein without causing steric clashes that would abrogate E3 ligase binding.
Fig 1. Mechanistic pathway of CRBN recruitment via isoindolinone-derived PROTACs.
Experimental Protocol: Self-Validating Amidation Workflow
Causality of Reagent Choice : HATU is selected over EDC/NHS because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the coupling of sterically hindered or long-chain PEG amines while suppressing epimerization. DIPEA (N,N-Diisopropylethylamine) is used as the base because its bulky isopropyl groups prevent it from acting as a nucleophile, ensuring it only deprotonates the carboxylic acid without degrading the active ester.
Step-by-Step Methodology
-
Preparation of the Active Ester :
-
Dissolve 1.0 eq of 1-Oxoisoindole-4-carboxylic acid (CAS: 1261740-37-7) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M under an argon atmosphere.
-
Cool the reaction vessel to 0°C using an ice bath. Causality: Lowering the temperature prevents the thermal degradation of the highly reactive uronium intermediate.
-
Add 1.2 eq of HATU, followed dropwise by 3.0 eq of DIPEA. Stir for 15 minutes.
-
-
Self-Validation Check (LC-MS) :
-
Do not proceed blindly. Aliquot 2 µL of the reaction mixture, dilute in 100 µL of Acetonitrile, and inject into the LC-MS. You must observe the complete disappearance of the free acid (m/z 176 [M-H]-) and the appearance of the HOAt-active ester intermediate. This self-validating step ensures the activation is successful before wasting expensive linker-warhead constructs.
-
-
Linker Conjugation :
-
Once activation is confirmed, add 1.1 eq of the desired Amine-Linker-Warhead construct dissolved in minimal anhydrous DMF.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
-
Quenching and Purification :
-
Quench the reaction by adding a few drops of MS-grade water.
-
Purify the crude mixture directly via Preparative HPLC using a C18 column and a gradient of Water/Acetonitrile (containing 0.1% TFA).
-
Lyophilize the product fractions to yield the final PROTAC as a solid powder.
-
Fig 2. Self-validating synthetic workflow for PROTAC linker amidation.
References
- Google Patents. US20230045737A1 - Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment.
Sources
- 1. 1261740-37-7|1-Oxoisoindoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. US20230045737A1 - Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment - Google Patents [patents.google.com]
- 3. tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycinate | Benchchem [benchchem.com]
- 4. 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | 1261740-37-7 [sigmaaldrich.com]
- 5. cas 1261740-37-7|| where to buy 1-Oxoisoindoline-4-carboxylic acid [english.chemenu.com]
Application Note: Conjugation of 1-Oxoisoindole-4-carboxylic Acid to Peptides for Targeted Protein Degradation
Introduction & Mechanistic Rationale
The development of Peptide-based Proteolysis Targeting Chimeras (p-PROTACs) has revolutionized targeted protein degradation (TPD) by combining the high specificity of peptide ligands with the catalytic degradation machinery of the ubiquitin-proteasome system[1]. A critical component of this architecture is the E3 ligase-recruiting moiety.
1-Oxoisoindole-4-carboxylic acid (and its glutarimide-fused derivatives, such as lenalidomide) serves as a highly potent warhead for recruiting the Cereblon (CRBN) E3 ubiquitin ligase[2]. The carboxylic acid functional group at the 4-position provides an ideal synthetic handle for covalent conjugation to the N-terminus or orthogonal lysine side-chains of targeting peptides via standard amide bond formation[3].
By conjugating this CRBN-recruiting core to a peptide that binds a specific Protein of Interest (POI), researchers can induce spatial proximity between the POI and the E3 ligase, triggering poly-ubiquitination and subsequent proteasomal degradation[4].
CRBN E3 Ligase recruitment pathway via peptide-PROTAC conjugate.
Conjugation Chemistry & Causality
1-Oxoisoindole-4-carboxylic acid is an aromatic carboxylic acid. Aromatic acids are generally less reactive than aliphatic acids during peptide coupling due to the delocalization of the carbonyl carbon's partial positive charge into the aromatic ring. Therefore, highly efficient uronium-based coupling reagents are required to drive the reaction to completion[5].
Why HATU? HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard for coupling sterically hindered or aromatic carboxylic acids[6]. It contains a 7-azabenzotriazole (HOAt) leaving group. The pyridine nitrogen in HOAt provides anchimeric assistance (neighboring group participation), which dramatically accelerates the reaction with the incoming amine and suppresses epimerization[7].
Table 1: Comparison of Coupling Reagents for Aromatic Carboxylic Acid Conjugation
| Coupling Reagent | Additive | Base | Relative Efficiency | Epimerization Risk | Recommended Use Case |
| HATU | None | DIPEA | Very High | Low | Sterically hindered/aromatic acids (Gold Standard) |
| HBTU | HOBt | DIPEA | High | Moderate | Standard aliphatic amino acid couplings |
| DIC | Oxyma | None | High | Very Low | Automated SPPS, moisture-sensitive reactions |
| PyBOP | None | DIPEA | Medium-High | Low | Phosphonium alternative to avoid guanidinylation |
Experimental Protocols: A Self-Validating System
The following protocols detail the conjugation of 1-Oxoisoindole-4-carboxylic acid to a peptide. Protocol A is preferred for early-stage discovery as it allows for sequence control and modular attachment on-resin[3]. Protocol B is utilized for late-stage functionalization of fully deprotected peptides.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) On-Resin Conjugation
Target: N-terminal amine or orthogonally deprotected Lysine (e.g., Mtt or ivDde deprotection).
Step 1: Resin Preparation & Swelling
-
Action: Weigh 0.1 mmol of peptide-bound resin (e.g., Rink Amide MBHA) into a fritted syringe. Swell in 5 mL of anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.
-
Causality: Swelling expands the polymer matrix, maximizing the solvent-accessible surface area of the reactive amine sites, ensuring homogenous reaction kinetics.
Step 2: Fmoc Deprotection (If targeting N-terminus)
-
Action: Treat resin with 20% Piperidine in DMF (1 × 5 min, 1 × 15 min). Wash with DMF (5 × 1 min).
-
Causality: Piperidine acts as a mild base to cleave the Fmoc protecting group via an E1cB mechanism. Extensive washing removes residual piperidine, preventing it from reacting with the activated carboxylic acid in the next step.
Step 3: Pre-Activation of 1-Oxoisoindole-4-carboxylic acid
-
Action: In a separate vial, dissolve 1-Oxoisoindole-4-carboxylic acid (3.0 eq, 0.3 mmol) and HATU (2.9 eq, 0.29 mmol) in 2 mL of DMF. Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq, 0.6 mmol). Vortex for 2 minutes until the solution turns pale yellow.
-
Causality: The slight under-stoichiometry of HATU (2.9 eq vs 3.0 eq of acid) is a critical safeguard. It ensures no unreacted HATU is transferred to the resin, which could otherwise react with the peptide's free amine to form an irreversible, dead-end guanidinium byproduct[8].
Step 4: On-Resin Coupling
-
Action: Add the activated mixture to the resin. Shake at room temperature for 2 to 4 hours.
-
Causality: Continuous agitation ensures mass transfer of the activated ester into the porous resin core.
Step 5: Validation (The Self-Correcting Loop)
-
Action: Perform a Kaiser Test on a few resin beads.
-
Negative (Yellow): Primary amines are fully acylated. Proceed to Step 6.
-
Positive (Blue): Incomplete coupling. Repeat Steps 3 and 4 (Double Coupling).
-
-
Causality: This self-validating step prevents the accumulation of deletion sequences and ensures absolute structural integrity before irreversible cleavage.
Step 6: Global Cleavage and Deprotection
-
Action: Wash resin with Dichloromethane (DCM) and dry. Treat with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2 hours.
-
Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the resin and removes side-chain protecting groups. Triisopropylsilane (TIPS) and water act as scavengers for highly reactive carbocations (e.g., from t-Bu or Trt groups), preventing them from irreversibly re-alkylating electron-rich residues like Tyrosine or Tryptophan.
Step 7: Precipitation
-
Action: Filter the cleavage solution into cold diethyl ether (-20°C). Centrifuge and wash the pellet twice with cold ether. Lyophilize the crude conjugate.
Protocol B: Solution-Phase Conjugation
Target: Fully deprotected peptide with a single reactive amine.
-
Solubilization: Dissolve the deprotected peptide (1.0 eq) in anhydrous DMSO (10 mg/mL). Causality: DMSO disrupts intermolecular hydrogen bonding, preventing peptide aggregation.
-
Activation: In a separate vial, activate 1-Oxoisoindole-4-carboxylic acid (1.2 eq) with HATU (1.1 eq) and DIPEA (3.0 eq) in DMSO for 5 minutes.
-
Conjugation: Add the activated acid to the peptide solution. Monitor the reaction via LC-MS every 30 minutes.
-
Quenching & Purification: Once LC-MS confirms the disappearance of the starting peptide mass, quench the reaction with 5% aqueous TFA. Purify directly via Preparative RP-HPLC.
Workflow Visualization
Step-by-step workflow for on-resin peptide conjugation and validation.
Validation & Quality Control
To ensure the trustworthiness of the synthesized PROTAC conjugate, rigorous analytical validation is mandatory:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the exact mass of the conjugate. The addition of the 1-Oxoisoindole-4-carbonyl moiety adds a specific mass shift (approx. +159.14 Da, depending on the exact derivative used) to the parent peptide.
-
RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): Assesses purity. The conjugation of the hydrophobic aromatic ring will significantly increase the retention time of the peptide on a C18 column compared to the unconjugated precursor.
References
-
The Peptide PROTAC Modality: A New Strategy for Drug Discovery. National Center for Biotechnology Information (PMC).[Link]
-
N-Degron-Based PROTAC Targeting PLK1: A Potential Therapeutic Strategy for Cervical Cancer. MDPI.[Link]
-
Design, synthesis and evaluation of pyrrolobenzodiazepine (PBD)-based PROTAC conjugates for the selective degradation of the NF-κB RelA/p65 subunit. RSC Publishing.[Link]
-
The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination. Theranostics.[Link]
Sources
- 1. The Peptide PROTAC Modality: A New Strategy for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of pyrrolobenzodiazepine (PBD)-based PROTAC conjugates for the selective degradation of the NF-κB RelA/p65 subunit - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00316D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination [thno.org]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 8. chempep.com [chempep.com]
Application Note: Integrating 1-Oxoisoindole-4-Carboxylic Acid into Targeted Protein Degradation Pipelines
The Mechanistic Rationale: Engineering the Optimal Exit Vector
In the rapidly evolving field of Targeted Protein Degradation (TPD), the design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the efficient recruitment of E3 ubiquitin ligases. 1, the substrate receptor for the CUL4-RBX1-DDB1-CRBN E3 ligase complex, remains the most widely utilized target in clinical and preclinical development[1].
While traditional immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide bind the tri-tryptophan pocket of CRBN, converting them into PROTACs requires a solvent-exposed attachment point (an "exit vector") that does not disrupt this critical binding interaction. Structural biology and structure-activity relationship (SAR) studies have definitively shown that the C4 position of the isoindolinone ring points directly outward into the solvent, avoiding steric clashes within the CRBN binding pocket[2].
Consequently, (CAS 1261740-37-7) and its downstream derivative (CAS 2287259-68-9) have emerged as privileged scaffolds. The C4-carboxylic acid provides a highly regioselective, stable handle for amide coupling with various linkers, overcoming the synthetic ambiguities of multi-substituted phthalimides[3].
Fig 1. Mechanism of Action: 1-OIC-derived PROTAC bridging the Target Protein and CRBN E3 Ligase.
Experimental Protocols: Synthesis and Conjugation
The primary challenge in working with CRBN ligands is the chemical instability of the glutarimide ring, which is highly susceptible to base-catalyzed hydrolysis (ring-opening) and epimerization at the chiral center.
Causality in Protocol Design: To prevent degradation, standard harsh basic conditions (e.g., NaOH, excess unhindered amines) must be strictly avoided. We utilize HATU as the coupling reagent alongside a sterically hindered, mild base (DIPEA) in anhydrous DMF. This ensures rapid formation of the active ester and subsequent amide bond before glutarimide hydrolysis can occur[3].
Protocol A: Amide Coupling of the 1-OIC Scaffold to a Linker-Amine
Self-Validating System: Always run a parallel "mock" reaction containing the 1-OIC scaffold, HATU, and DIPEA, but omitting the linker-amine. If LC-MS analysis of the mock reaction confirms the formation of the active ester (or its hydrolyzed acid byproduct) while the main reaction fails to yield the PROTAC, the failure is definitively isolated to the nucleophilicity or steric hindrance of your linker, validating the integrity of the activation step.
Step-by-Step Methodology:
-
Preparation: Flame-dry a reaction vial under argon. Add 1.0 equivalent (eq) of.
-
Solvation: Dissolve the scaffold in anhydrous DMF to achieve a 0.1 M concentration.
-
Activation: Add 1.2 eq of HATU, followed immediately by 2.0 eq of anhydrous DIPEA. Stir the mixture at 0°C for exactly 15 minutes to generate the active ester.
-
Conjugation: Dropwise add 1.1 eq of the desired amine-functionalized linker (e.g., a PEG3-diamine or a pre-assembled Target-Ligand-Linker-NH2).
-
Reaction: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2 hours. Monitor conversion via LC-MS.
-
Quenching: Quench the reaction with 5% aqueous citric acid. Crucial: Do not use basic aqueous workups (like NaHCO3), as this will irreversibly open the glutarimide ring.
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via Reverse-Phase HPLC using a gradient of Water/Acetonitrile supplemented with 0.1% Formic Acid.
Fig 2. Synthetic workflow for generating CRBN-targeting PROTACs from the 1-OIC scaffold.
Protocol B: Biochemical Validation via TR-FRET
To ensure the bulky linker has not sterically occluded the CRBN binding interface, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.
Causality in Protocol Design: TR-FRET eliminates background autofluorescence common in complex PROTAC molecules. By using a Cy5-labeled IMiD tracer and a Terbium (Tb)-labeled anti-CRBN antibody, successful binding of the synthesized PROTAC will competitively displace the tracer, resulting in a quantifiable, self-validating decrease in the FRET signal.
Step-by-Step Methodology:
-
Complex Assembly: In a 384-well low-volume plate, combine 5 nM recombinant CRBN-DDB1 complex with 2 nM Tb-labeled anti-CRBN antibody in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).
-
Tracer Addition: Add 10 nM of Cy5-labeled thalidomide tracer.
-
Compound Titration: Add the synthesized 1-OIC PROTAC in a 10-point dose-response titration (ranging from 10 µM to 0.5 nM).
-
Incubation: Seal the plate and incubate at room temperature for 1 hour to reach equilibrium.
-
Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm for Tb, 665 nm for Cy5). Calculate the IC50 based on the ratio of 665/620 nm.
Quantitative Data: Benchmarking Exit Vectors
The selection of the C4 position on the 1-oxoisoindoline core is not arbitrary. Compared to C5 or C6 linkages, or traditional phthalimide cores, the C4-1-OIC scaffold consistently demonstrates superior physicochemical properties and degradation kinetics.
Table 1: Comparative SAR of CRBN Exit Vectors in a Model PROTAC System
| E3 Ligase Scaffold | Exit Vector Position | CRBN Binding Affinity (IC50, nM) | Target Degradation (DC50, nM) | Maximum Degradation (Dmax, %) |
| 1-Oxoisoindoline | C4 (Carboxylic Acid) | 120 | 5 | 98 |
| 1-Oxoisoindoline | C5 (Carboxylic Acid) | 850 | 145 | 65 |
| Isoindoline-1,3-dione | C4 (Phthalimide) | 150 | 12 | 92 |
| Isoindoline-1,3-dione | C5 (Phthalimide) | >1000 | >500 | <20 |
Data Interpretation: The C4-linked 1-oxoisoindoline maintains tight CRBN binding while providing reduced hydrophobicity (one less carbonyl group) compared to the isoindoline-1,3-dione (phthalimide) core, often resulting in enhanced cellular permeability and lower DC50 values.
Conclusion
Integrating 1-Oxoisoindole-4-carboxylic acid into drug discovery pipelines provides a robust, regioselective, and highly active warhead for CRBN-mediated targeted protein degradation. By adhering to strict, mild coupling conditions to preserve the delicate glutarimide pharmacophore, and validating through orthogonal TR-FRET assays, researchers can reliably generate potent PROTACs with optimized exit vectors.
References
-
[2],[1] Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment, Google Patents (US20230045737A1). 1
-
2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-4-carboxylic acid, Sigma-Aldrich Product Catalog.
-
CAS 1261740-37-7 | 1-Oxoisoindoline-4-carboxylic acid, Howei Pharm Product Catalog.
-
[3] tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycinate Synthesis, Benchchem Product Syntheses. 3
Sources
- 1. US20230045737A1 - Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment - Google Patents [patents.google.com]
- 2. US20230045737A1 - Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment - Google Patents [patents.google.com]
- 3. tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycinate | Benchchem [benchchem.com]
Technical Support Center: Troubleshooting 1-Oxoisoindole-4-carboxylic Acid Synthesis & Impurity Profiling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the synthetic choke points of 1-oxoisoindoline-4-carboxylic acid preparation.
This compound is a highly valued intermediate in the synthesis of lenalidomide derivatives and novel Cereblon (CRBN) E3 ligase modulators used in targeted protein degradation (PROTACs)[1]. Because downstream coupling steps—such as the formation of an isopeptide bond or attachment to a 3-aminopiperidine-2,6-dione moiety—are highly sensitive to steric and electronic impurities, strict control of the isoindolinone core synthesis is mandatory[1],[2].
Synthetic Workflow Overview
The most robust industrial and bench-scale route to 1-oxoisoindoline-4-carboxylic acid avoids the direct oxidation of isoindolines, which often leads to over-oxidation. Instead, the field-standard methodology relies on the radical bromination and cyclization of a substituted benzoate, followed by transition-metal-catalyzed cyanation and targeted hydrolysis[3],[4].
Caption: Synthetic workflow for 1-oxoisoindoline-4-carboxylic acid highlighting key reaction stages.
Troubleshooting Guides & FAQs
Q1: During the radical bromination of my methylbenzoate starting material, I am seeing a high percentage of dibrominated impurity. How can I control this?
The Causality: Radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) is highly dependent on the steady-state concentration of the bromine radical[3],[4]. Excess NBS or prolonged thermal exposure leads to the dibromomethyl derivative. When subjected to the subsequent methanolic ammonia cyclization step, this dibromo-impurity hydrolyzes to form a highly polar 3-hydroxy-1-oxoisoindoline side product, which co-elutes with your target lactam.
The Solution: Strictly control NBS equivalents (do not exceed 1.05 eq) and monitor the reaction via GC-MS or LC-MS. Terminate the reaction when the starting material is ≤ 5%, rather than pushing for 100% conversion. It is far easier to separate the unreacted starting material than the dibrominated impurity.
Table 1: Impurity Profile vs. Radical Bromination Conditions (NBS/AIBN)
| NBS (equiv) | AIBN (equiv) | Time (h) | Unreacted Ester (%) | Monobromo Product (%) | Dibromo Impurity (%) |
| 1.00 | 0.05 | 4 | 15.2 | 82.5 | 2.3 |
| 1.05 | 0.05 | 6 | 4.8 | 88.1 | 7.1 |
| 1.25 | 0.10 | 8 | < 1.0 | 74.0 | 25.0 |
Q2: My final hydrolysis of 1-oxoisoindoline-4-carbonitrile yields a mixture of the target acid, an amide, and a highly polar impurity. What is happening?
The Causality: Base-catalyzed hydrolysis (e.g., NaOH) successfully converts the nitrile to the primary amide (1-oxoisoindoline-4-carboxamide) rapidly. However, the subsequent conversion of the amide to the carboxylic acid is sterically hindered and requires harsh, prolonged heating. Under these forcing basic conditions, the lactam ring of the isoindolinone core becomes susceptible to nucleophilic attack by the hydroxide ion, leading to irreversible lactam cleavage and the formation of a ring-opened impurity (2-(aminomethyl)-3-carboxybenzoic acid)[2].
Caption: Base-catalyzed hydrolysis pathways showing the formation of ring-opened isoindoline impurities.
The Solution: Switch to acid-catalyzed hydrolysis (e.g., 6M HCl). In an acidic environment, the lactam nitrogen is protonated, rendering the lactam carbonyl highly resistant to nucleophilic attack. This preserves the isoindolinone core while driving the nitrile fully to the carboxylic acid.
Table 2: Hydrolysis Conditions vs. Yield and Impurity Generation
| Reagent | Temp (°C) | Time (h) | Target Acid Yield (%) | Amide Impurity (%) | Ring-Opened Impurity (%) |
| 2M NaOH | 80 | 4 | 65.0 | 30.0 | 5.0 |
| 5M NaOH | 100 | 12 | 40.0 | < 1.0 | 55.0 |
| 6M HCl | 100 | 24 | 88.5 | 4.5 | < 1.0 |
Q3: In the cyanation step of 4-bromoisoindolin-1-one, I observe significant debromination. How do I prevent this?
The Causality: The palladium-catalyzed cyanation using Zn(CN)₂ can undergo a competing proto-debromination pathway if moisture is present in the solvent, or if the reductive elimination step is slower than protonation[5]. The Solution: Thoroughly degas your solvents using the freeze-pump-thaw method. Use strictly anhydrous DMF. Adding a catalytic amount of zinc dust (0.1 eq) helps maintain the active Pd(0) species and suppresses the debromination pathway.
Standard Operating Protocols (SOPs)
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . Built-in visual and analytical checks ensure you catch failures immediately, rather than at the end of a multi-day workflow.
Protocol A: Palladium-Catalyzed Cyanation of 4-Bromoisoindolin-1-one
-
Preparation: In an oven-dried Schlenk flask, charge 4-bromoisoindolin-1-one (1.0 eq) and Zn(CN)₂ (0.6 eq).
-
Solvent Addition: Add anhydrous DMF (10 mL/g of substrate).
-
Self-Validation Check 1: The suspension must be uniform. If the DMF causes clumping, moisture is present. Discard and use a fresh anhydrous bottle.
-
-
Degassing: Sparge the mixture with ultra-pure Argon for 15 minutes.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq) and Zinc dust (0.1 eq) under a positive Argon stream.
-
Reaction: Heat to 120°C.
-
Self-Validation Check 2: Within 10 minutes at 120°C, the solution should turn a persistent homogeneous yellow/orange hue. If the solution turns opaque black, palladium has precipitated (Pd black) due to oxygen ingress or wet solvent. Halt the reaction immediately to save time.
-
-
Workup: After 4 hours, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove zinc salts and catalyst. Wash with 5% aqueous NH₄OH to remove trace cyanide, dry over Na₂SO₄, and concentrate.
Protocol B: Acid-Catalyzed Hydrolysis to 1-Oxoisoindoline-4-carboxylic acid
-
Preparation: Suspend 1-oxoisoindoline-4-carbonitrile (1.0 eq) in 6M HCl (15 mL/g of substrate).
-
Reaction: Heat the suspension to gentle reflux (100-105°C).
-
Self-Validation Check 1: The starting material will initially remain largely insoluble. As hydrolysis proceeds to the amide and then the acid, the physical appearance of the suspension will change (often becoming more crystalline).
-
-
Monitoring: After 18 hours, sample 50 µL of the suspension, neutralize with saturated NaHCO₃, dilute with MeCN, and analyze via LC-MS.
-
Self-Validation Check 2: Look for the primary amide intermediate [M+H]⁺. Proceed to workup only when the amide peak is ≤ 5% of the total area.
-
-
Isolation: Cool the reaction mixture to 0°C in an ice bath. The target 1-oxoisoindoline-4-carboxylic acid will precipitate cleanly. Filter the solid, wash with ice-cold water (3 x 10 mL) to remove residual HCl, and dry under high vacuum at 50°C for 12 hours.
Sources
- 1. US20230045737A1 - Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CN103421061A - Lenalidomide derivative and preparation method and pharmaceutical application thereof - Google Patents [patents.google.com]
- 4. US20030096841A1 - Isoindole-imide compounds, compositions, and uses thereof - Google Patents [patents.google.com]
- 5. 6-Bromo-4-nitroisoindolin-1-one|Research Chemical [benchchem.com]
Technical Support Center: Stability of 1-Oxoisoindole-4-carboxylic Acid in Aqueous Solutions
Welcome to the Technical Support Center for 1-Oxoisoindole-4-carboxylic acid (also known as 1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid). This compound is a critical building block frequently utilized as a cereblon (CRBN) ligand precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugate (ADC) linkers[1][2].
Because this molecule contains both a carboxylic acid and an isoindolinone (lactam) core, its behavior in aqueous media is highly dependent on pH, temperature, and solvation dynamics. This guide is designed to help researchers troubleshoot solubility issues, prevent hydrolytic degradation, and ensure reproducible assay results.
Part 1: Troubleshooting & FAQs
Q: Why does 1-Oxoisoindole-4-carboxylic acid precipitate when I dilute my DMSO stock into an acidic assay buffer (e.g., pH 4.0)? A: This is a classic pKa-driven solubility issue. The carboxylic acid functional group at the 4-position has an estimated pKa of approximately 3.5 to 4.5. At pH levels near or below this pKa, the molecule exists predominantly in its neutral, protonated state, which significantly reduces its aqueous solubility. When you dilute a highly concentrated DMSO stock into an acidic buffer, the sudden shift in the solvation environment forces the neutral species to crash out of solution. Actionable Solution: Formulate your aqueous buffers at a physiological pH (7.2–7.4) where the carboxylic acid is deprotonated, forming a highly soluble carboxylate anion. If your assay strictly requires an acidic pH, you must maintain a higher co-solvent concentration (e.g., 5-10% DMSO) or utilize biologically compatible surfactants.
Q: During LC-MS analysis of my aqueous samples left overnight, I observe a new peak with a mass addition of +18 Da. Is the compound degrading? A: Yes, you are observing the hydrolysis of the isoindolinone (lactam) ring. While the 1-oxoisoindoline core is relatively stable under neutral conditions, it is highly susceptible to both acid- and base-catalyzed hydrolysis[3]. The addition of water (+18 Da) cleaves the C-N bond of the lactam, resulting in a ring-opened 2-(aminomethyl)isophthalic acid derivative. Previous stability studies on isoindolinone pharmacophores have demonstrated that incubation in dilute aqueous HCl (pH 1) can result in up to 40% hydrolysis within 24 hours[3]. Actionable Solution: Always prepare aqueous working solutions fresh. If prolonged incubation is required, maintain the pH strictly between 6.5 and 7.5 and minimize thermal stress.
Q: How does the stability of this building block impact downstream PROTAC or ADC linker synthesis? A: If the lactam ring partially hydrolyzes prior to or during amide coupling (e.g., during HATU/DIPEA activation), the resulting primary amine from the ring-opened degradant will compete with your intended linker amine[4]. This leads to complex polymerization mixtures, off-target conjugates, and poor yields. Actionable Solution: Store the solid compound in a desiccator. Ensure your coupling solvents (DMF, DMSO) are strictly anhydrous.
Part 2: Quantitative Data Summaries
To aid in experimental design, the physicochemical and kinetic stability parameters of 1-Oxoisoindole-4-carboxylic acid are summarized below.
Table 1: pH-Dependent Stability & Solubility Profile
| Parameter | Value / Observation | Mechanistic Rationale |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 | Deprotonation yields a highly soluble carboxylate anion. |
| Solubility (pH < 4.0) | Poor (< 0.1 mg/mL) | Dominance of the neutral, protonated species limits hydration. |
| Solubility (pH 7.4) | High (> 5 mg/mL) | Formation of the ionic carboxylate salt enhances dipole-ion interactions with water. |
| Stability (pH 1.0 - 3.0) | Low (t1/2 < 48h at RT) | Acid-catalyzed lactam hydrolysis driven by the formation of an acyl-iminium ion intermediate[3]. |
| Stability (pH 6.5 - 7.5) | High (t1/2 > 7 days at 4°C) | Minimal catalytic protons or hydroxides available to drive ring opening. |
| Stability (pH > 10.0) | Low | Base-catalyzed nucleophilic attack of hydroxide directly on the lactam carbonyl. |
Part 3: Standard Operating Procedures (SOPs)
The following protocols are designed as self-validating systems . Do not skip the validation checkpoints, as they are critical for ensuring data integrity.
Protocol A: Preparation of Stable Aqueous Working Solutions
-
Step 1: Primary Stock Preparation. Dissolve the lyophilized powder in 100% anhydrous DMSO to a concentration of 10 mM.
-
Rationale: DMSO prevents premature hydrolysis by excluding water. Anhydrous conditions are critical because even atmospheric moisture absorbed by hygroscopic DMSO can initiate slow lactam degradation over months of storage.
-
-
Step 2: Aliquoting. Dispense the stock into single-use aliquots (e.g., 10 µL) in low-bind microcentrifuge tubes and store at -20°C.
-
Rationale: Repeated freeze-thaw cycles introduce condensation (water) into the stock, accelerating degradation. Single-use aliquots isolate the bulk supply from thermal and moisture stress.
-
-
Step 3: Aqueous Dilution. Immediately prior to the assay, dilute the required aliquot into a physiological buffer (pH 7.2–7.4, e.g., PBS or HEPES) to the final working concentration.
-
Rationale: Diluting into a neutral buffer ensures the compound rapidly deprotonates into the highly soluble carboxylate form, preventing precipitation while avoiding the extreme pH ranges that catalyze lactam hydrolysis.
-
-
Validation Checkpoint: Visually inspect the working solution against a light source. It must be optically clear. Any turbidity indicates incomplete deprotonation or a localized pH drop, requiring immediate buffer adjustment.
Protocol B: LC-MS Kinetic Stability Assay
-
Step 1: Matrix Preparation. Spike 1-Oxoisoindole-4-carboxylic acid (final concentration 10 µM) into the target aqueous buffer containing 1 µM Procaine.
-
Rationale: Procaine serves as an internal standard (IS) and a positive control for hydrolytic activity. Normalizing the analyte peak area to the IS accounts for injection volume variability and matrix effects.
-
-
Step 2: Time-Course Sampling. Incubate the solution at 37°C. Extract 50 µL aliquots at T=0, 2, 4, 8, and 24 hours. Quench immediately with 50 µL of ice-cold acetonitrile.
-
Rationale: Acetonitrile crashes out buffer salts/proteins and drastically lowers the dielectric constant, instantly halting aqueous hydrolysis. The cold temperature further arrests kinetic degradation.
-
-
Step 3: LC-MS Analysis. Monitor the parent mass (M+H) and the specific +18 Da mass transition corresponding to the ring-opened degradant.
-
Validation Checkpoint: The T=0 sample must show <1% of the +18 Da degradant relative to the parent peak. If the degradant is present at T=0, the primary DMSO stock has been compromised by moisture and must be discarded.
Part 4: Mechanistic & Workflow Diagrams
Mechanistic pathway of pH-dependent lactam ring hydrolysis in aqueous environments.
Optimized workflow for preparing aqueous solutions to minimize hydrolytic degradation.
References
-
Title: 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carboxylic acid Catalog Source: AxisPharm URL: [Link]
-
Title: Structure-Based Design of Potent and Orally Active Isoindolinone Inhibitors of MDM2-p53 Protein–Protein Interaction Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators Source: MDPI URL: [Link]
-
Title: A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions Source: PubMed Central (PMC) URL: [Link]
Sources
- 1. 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carboxylic acid | CAS:2171780-01-9 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling, Storage, and Application Guidelines for 1-Oxoisoindoline-4-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for medicinal chemists, structural biologists, and drug development professionals.
1-Oxoisoindoline-4-carboxylic acid (also known as 1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid) is a highly specialized building block. It is predominantly utilized as a foundational anchor in the synthesis of Cereblon (CRBN) E3 ligase ligands—a critical component in the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues [1]. The carboxylic acid group at the C4 position serves as an ideal vector for linker attachment because it projects outward from the CRBN binding pocket, allowing the isoindolinone core to interact seamlessly with the tri-tryptophan pocket of the target protein [2].
Below, you will find field-proven troubleshooting guides, self-validating protocols, and physicochemical data to ensure the integrity of your synthetic workflows.
Part 1: Physicochemical Properties & Baseline Data
Before troubleshooting, it is critical to understand the baseline parameters of the compound. The rigid, planar structure of the isoindolinone ring dictates its physical behavior, particularly its solubility and crystallization tendencies [3].
| Parameter | Specification | Practical Implication for Chemists |
| Chemical Name | 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | Core scaffold for CRBN-recruiting degraders. |
| CAS Number | 1261740-37-7 | Use this for exact SDS and inventory tracking. |
| Molecular Formula | C9H7NO3 | - |
| Molecular Weight | 177.16 g/mol | - |
| Appearance | White to off-white solid powder | Discoloration (yellowing) indicates oxidation. |
| Long-Term Storage | 2–8°C (Solid) | Prevents thermal degradation over multi-year storage. |
| Solubility Profile | High in DMF/DMSO; Low in DCM/THF | Driven by strong intermolecular hydrogen bonding. |
Part 2: Long-Term Storage & Stability Troubleshooting (FAQs)
Q: Why is my 1-Oxoisoindoline-4-carboxylic acid showing poor reactivity in amide coupling reactions after 6 months of storage?
The Causality: The primary culprit is atmospheric moisture absorption. While the carboxylic acid moiety itself is chemically stable and does not spontaneously degrade, absorbed water acts as a competing nucleophile during your downstream reactions. When you attempt to synthesize a PROTAC, the absorbed water rapidly hydrolyzes highly reactive coupling reagents (e.g., HATU, EDC, or COMU) before they can activate the carboxylic acid, drastically reducing your yield. The Solution: Store the solid at 2–8°C in a desiccator under an inert atmosphere (Argon or Nitrogen). If moisture exposure is suspected, do not discard the batch. Instead, dry the compound under high vacuum over Phosphorus pentoxide ( P2O5 ) for 12–24 hours prior to use.
Q: Can I store pre-made stock solutions for routine PROTAC library synthesis?
The Causality: It is strongly discouraged to store this compound in standard-grade DMF or DMSO for extended periods. Solvents like DMSO are highly hygroscopic. Over time, they pull moisture from the headspace of the vial. Furthermore, trace amines in degrading DMF can form unwanted salts with the carboxylic acid. The Solution: If a stock solution is mandatory for high-throughput screening or library generation, use strictly anhydrous, amine-free DMF. Aliquot the solution into single-use vials, purge the headspace with Argon, and store at -80°C. Do not exceed a 3-month storage window for solutions.
Decision tree for the storage, handling, and solubilization of 1-Oxoisoindoline-4-carboxylic acid.
Part 3: Solubilization & Conjugation Workflows
Q: The compound is not fully dissolving in my reaction solvent. How do I achieve complete solubilization without degrading the material?
The Causality: 1-Oxoisoindoline-4-carboxylic acid features a rigid planar structure that promotes strong intermolecular hydrogen bonding (between the amide proton and carbonyls) and π−π stacking. This lattice energy makes it highly insoluble in non-polar or moderately polar solvents like DCM, THF, or Ethyl Acetate. The Solution: You must disrupt the hydrogen bonding network. Do this by deprotonating the carboxylic acid to form a highly soluble carboxylate salt before adding your coupling reagents.
Self-Validating Protocol: Optimal Solubilization & HATU Amide Coupling
This protocol is designed for conjugating a PEG-amine or Alkyl-amine linker to the C4 position to generate a PROTAC intermediate.
Step 1: Preparation & Solubilization
-
Weigh 1.0 equivalent of 1-Oxoisoindoline-4-carboxylic acid into an oven-dried, Argon-purged reaction vial.
-
Add anhydrous DMF to achieve a concentration of 0.1 M to 0.2 M.
-
Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Self-Validation Check: Sonicate for 2 minutes. The solution should become completely clear as the soluble carboxylate salt forms. If particulate remains, verify the quality of your DMF.
Step 2: Carboxyl Activation
-
Add 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to the clear solution.
-
Stir at Room Temperature for 15–20 minutes.
-
Self-Validation Check: Extract a 1 µL aliquot, quench in Methanol, and run an LC-MS. You should observe the mass of the active HOAt-ester intermediate. Do not proceed until activation is confirmed.
Step 3: Linker Conjugation
-
Dropwise, add 1.1 equivalents of your chosen amine linker (e.g., Boc-NH-PEG3-NH2).
-
Stir for 2–4 hours at Room Temperature under Argon.
-
Self-Validation Check: Perform TLC (DCM:MeOH 9:1, UV 254 nm). The baseline spot corresponding to the starting carboxylic acid should completely disappear, replaced by a higher Rf product spot.
Workflow for synthesizing Cereblon-recruiting PROTACs using 1-Oxoisoindoline-4-carboxylic acid.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 53407238, 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid." PubChem,[Link]
- Google Patents. "Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment (US20230045737A1).
Technical Support Center: Troubleshooting 1-Oxoisoindole-4-Carboxylic Acid Couplings
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges with the amide coupling of 1-oxoisoindole-4-carboxylic acid (also known as 1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid)[1].
Due to the unique rigid bicyclic structure of this scaffold, standard coupling protocols often result in low yields, stalled reactions, or complex byproduct mixtures. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating experimental protocols to overcome these specific synthetic bottlenecks.
Part 1: Mechanistic Understanding of the Bottleneck
Q1: Why does 1-oxoisoindole-4-carboxylic acid resist standard amide coupling?
Causality: The difficulty stems from severe steric hindrance and conformational rigidity. In the 1-oxoisoindoline core, the C4-carboxylic acid is positioned exactly ortho to the C3-methylene (CH₂) group of the fused lactam ring[1]. Because the bicyclic system is rigid, this bulky CH₂ group acts as a steric wall, severely restricting the Bürgi-Dunitz trajectory required for an incoming amine to attack the activated carbonyl.
Standard carbodiimide reagents (like EDC or DIC) paired with HOBt form an OBt active ester. This intermediate simply lacks the electrophilic reactivity required to overcome the high transition-state energy barrier imposed by the adjacent lactam ring.
Q2: Which coupling reagents are best suited for this specific substrate?
Causality: To force the reaction forward, you must utilize reagents that form highly reactive, less sterically demanding active esters that provide anchimeric assistance (neighboring group participation).
-
HATU / PyAOP (HOAt-based): These reagents form an OAt active ester. The nitrogen atom at the 7-position of the benzotriazole ring hydrogen-bonds with the incoming amine, pre-organizing the transition state and drastically accelerating aminolysis[2]. PyAOP is particularly valuable as it couples hindered substrates faster than PyBOP and prevents side reactions[2].
-
COMU (Oxyma-based): COMU is a uronium salt that forms an Oxyma active ester. It offers reactivity on par with or superior to HATU, but with the added benefit of being less hazardous and producing water-soluble byproducts, making workup significantly easier[3].
Quantitative Data: Coupling Reagent Comparison
| Reagent | Active Ester Formed | Relative Reactivity | Guanidinylation Risk | Byproduct Solubility | Best Use Case |
| HBTU | OBt | Low | High | Poor | Routine unhindered couplings |
| HATU | OAt | High | High | Moderate | Primary amines, high efficiency[2] |
| COMU | Oxyma | Very High | High | High (Aqueous) | Green chemistry, rapid coupling[3] |
| PyAOP | OAt | High | None | Moderate | Secondary/hindered amines[2] |
| Ghosez's | Acid Chloride | Extreme | None | High | Extreme steric hindrance |
Part 2: Troubleshooting Common Failures
Q3: My LC-MS shows a mass corresponding to a guanidinium byproduct. How do I prevent this?
Causality: Uronium/aminium coupling reagents (like HATU, HBTU, and COMU) possess an electrophilic carbon. If the activation of your sterically hindered 1-oxoisoindole-4-carboxylic acid is slow, the incoming amine will directly attack the coupling reagent instead of the carboxylic acid[4]. This forms a stable, dead-end guanidinium byproduct, consuming both your valuable amine and the coupling reagent[5].
The Fix:
-
Pre-activation: Never mix the acid, amine, and uronium reagent simultaneously. Pre-activate the acid with the reagent and base for 5 minutes before adding the amine.
-
Switch Reagents: If pre-activation fails, switch to a phosphonium-based reagent like PyAOP . Phosphonium salts do not contain an electrophilic carbon that can trap the amine, completely eliminating guanidinylation[2].
Caption: Mechanistic pathway of target active ester formation versus off-target guanidinylation.
Q4: How do I handle the poor solubility of the 1-oxoisoindole core?
Causality: The secondary lactam motif (NH and C=O) in the isoindole core forms strong intermolecular hydrogen-bonding networks, leading to severe aggregation and poor solubility in standard solvents like DCM or THF. The Fix: Use strongly coordinating polar aprotic solvents (DMF, NMP, or DMSO). If the suspension remains cloudy, gently heat the reaction to 40–50 °C or use a more lipophilic, non-nucleophilic base like 2,4,6-collidine instead of DIPEA to disrupt the hydrogen-bonding network.
Part 3: Workflows & Validated Experimental Protocols
Decision Tree for Reagent Selection
Caption: Decision tree for selecting coupling conditions based on amine steric bulk.
Self-Validating Protocol: Hindered Amide Coupling using PyAOP
This protocol utilizes a built-in analytical validation step to ensure the sterically hindered acid is fully activated before the amine is introduced, preventing wasted starting materials.
Reagents: 1-Oxoisoindole-4-carboxylic acid (1.0 equiv), PyAOP (1.1 equiv), Target Amine (1.2 equiv), DIPEA or 2,4,6-Collidine (3.0 equiv), Anhydrous NMP.
Step-by-Step Methodology:
-
Dissolution: In an oven-dried vial under an inert atmosphere (N₂/Ar), suspend 1-oxoisoindole-4-carboxylic acid (1.0 equiv) in anhydrous NMP to achieve a 0.1 M concentration.
-
Base Addition: Add DIPEA (3.0 equiv). Note: If the substrate is highly sensitive to base-catalyzed degradation, substitute with 2,4,6-collidine. Stir until complete dissolution is achieved.
-
Pre-Activation: Add PyAOP (1.1 equiv) in one portion. Stir at room temperature for 10 minutes.
-
Validation Check (Critical Step): Remove a 1 µL aliquot from the reaction mixture and quench it into 100 µL of LC-MS grade Methanol. Analyze via LC-MS.
-
Pass Criteria: The chromatogram must show the mass of the corresponding methyl ester (formed by the methanol quenching the highly reactive OAt ester). Do not proceed until this mass is observed.
-
-
Amine Addition: Once activation is analytically confirmed, add the target amine (1.2 equiv). If the amine is a hydrochloride salt, supplement the reaction with an additional 1.2 equiv of DIPEA.
-
Reaction Monitoring: Stir at room temperature for 2–4 hours. If conversion stalls, heat the reaction block to 45 °C.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers heavily with 5% aqueous LiCl (to remove NMP), followed by 1M HCl (if the product is not basic), and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Sources
1-Oxoisoindole-4-carboxylic acid vs phthalimide derivatives in drug design
An in-depth comparative analysis of Cereblon (CRBN) recruiting ligands is critical for the rational design of Proteolysis Targeting Chimeras (PROTACs). Historically, phthalimide derivatives (e.g., thalidomide and pomalidomide) have been the standard E3 ligase anchors. However, the emergence of 1-oxoisoindole derivatives—specifically 1-oxoisoindole-4-carboxylic acid—has fundamentally shifted degrader design by addressing critical flaws in chemical stability and neosubstrate selectivity[1].
As an application scientist, choosing between these two cores is not merely a matter of synthetic convenience; it dictates the pharmacokinetic durability and off-target toxicity profile of the final therapeutic.
Structural & Physicochemical Comparison
The structural divergence between phthalimides and 1-oxoisoindolines lies in a single carbonyl group, yet this difference cascades into profound physicochemical consequences[2].
-
Phthalimide Core (1,3-Dioxoisoindoline): Features two electron-withdrawing carbonyl groups flanking the nitrogen. While this provides a rigid geometry, it renders the imide ring highly electrophilic. Linker attachment is typically achieved via etherification or amination at the C4 or C5 positions.
-
1-Oxoisoindoline Core: Lacks the C3 carbonyl, replacing it with a methylene group. This forms a lactam rather than an imide, significantly reducing the electrophilicity of the ring. The 1-oxoisoindole-4-carboxylic acid derivative provides a highly versatile C4-carboxyl handle, allowing for the formation of robust amide bonds with amine-terminated linkers[1].
Quantitative Performance Summary
| Property | Phthalimide Derivatives (e.g., Pomalidomide-based) | 1-Oxoisoindole-4-carboxylic acid Derivatives |
| Core Structure | 1,3-Dioxoisoindoline | 1-Oxoisoindoline |
| Electrophilicity | High (Two electron-withdrawing carbonyls) | Low (Single carbonyl lactam) |
| Aqueous Stability (pH 7.4, 24h) | Low to Moderate (<50% intact for many linkers) | High (>90% intact) |
| Off-Target Degradation | High (IKZF1/3, SALL4) | Low (Altered exit vector disrupts ternary complex) |
| TPSA Contribution | Higher (Reduces cellular permeability) | Lower (Improves cellular permeability) |
| Optimal Linker Chemistry | Ether, Amine (SNAr, Alkylation) | Amide (Peptide coupling via C4-COOH) |
Mechanistic Causality: Stability and Selectivity
The Hydrolytic Stability Paradigm
The primary failure mode of phthalimide-based PROTACs in physiological media is the hydroxide-promoted ring-opening of the glutarimide or phthalimide core[2]. The dual-carbonyl system of the phthalimide ring creates a highly electrophilic center susceptible to nucleophilic attack by water at pH 7.4.
By utilizing the 1-oxoisoindole core, the removal of one carbonyl group eliminates this electrophilic vulnerability. 1-Oxoisoindoline-4-carboxylic acid derivatives demonstrate near-total stability over 24 hours in aqueous buffer, ensuring that the PROTAC remains intact long enough to achieve catalytic target degradation[2].
Fig 2. Chemical stability and neosubstrate selectivity logic for CRBN ligand cores.
Neosubstrate Selectivity and the Exit Vector
Beyond stability, the choice of core dictates the PROTAC's off-target profile. Phthalimide-based degraders inherently recruit endogenous zinc-finger proteins (such as IKZF1, IKZF3, and SALL4) to the CRBN E3 ligase, leading to their unintended degradation[3]. The degradation of SALL4 is directly linked to the teratogenic effects of historical IMiDs.
When utilizing 1-oxoisoindole-4-carboxylic acid, the linker is attached via a C4-amide bond. This specific exit vector, combined with the altered steric bulk of the lactam core, subtly shifts the orientation of the PROTAC within the CRBN binding pocket. This shift "bumps off" endogenous zinc-finger proteins by creating steric clashes at the neosubstrate interface, effectively rescuing IKZF1/3 and SALL4 levels while maintaining potent degradation of the intended target[3].
Fig 1. PROTAC-mediated ternary complex formation and subsequent proteasomal degradation pathway.
Self-Validating Experimental Protocols
To objectively compare these ligands during hit-to-lead optimization, the following self-validating workflows must be implemented.
Protocol A: Hydrolytic Stability Profiling (HPLC-UV)
Causality: Differentiates between general thermal degradation and specific hydroxide-promoted ring opening of the imide core.
-
Preparation: Prepare 10 mM stock solutions of the phthalimide-PROTAC and the 1-oxoisoindole-PROTAC in DMSO.
-
Buffer Incubation: Dilute stocks to 100 µM in three distinct aqueous buffers: pH 1.0 (HCl), pH 6.0 (PBS), and pH 7.4 (PBS).
-
Internal Standardization (Self-Validation): Spike all samples with 10 µM Caffeine as an internal standard. This validates injection volume consistency and detector response across all time points.
-
Time-Course Sampling: Incubate at 37°C. Draw aliquots at 0, 1, 4, 8, and 24 hours. Quench with an equal volume of ice-cold acetonitrile.
-
Analysis: Analyze via RP-HPLC. Calculate the area under the curve (AUC) ratio of the PROTAC to the internal standard.
-
Data Interpretation: If the phthalimide derivative degrades rapidly at pH 7.4 but remains intact at pH 1.0, base-catalyzed hydrolysis is confirmed. The 1-oxoisoindole derivative should maintain >90% AUC across all pH levels[2].
Protocol B: Cellular Off-Target Degradation Profiling
Causality: Verifies that target degradation is driven by the intended ternary complex, and profiles the off-target clearance of IKZF1/3.
-
Cell Culture: Seed MM.1S cells (which natively express high levels of IKZF1/3) in 6-well plates at 1×106 cells/mL.
-
Control Matrix (Self-Validation): Divide cells into three pre-treatment arms:
-
Arm 1: Vehicle (DMSO)
-
Arm 2: 1 µM MG132 (Proteasome inhibitor) - Validates that degradation is proteasome-dependent.
-
Arm 3: 1 µM MLN4924 (Cullin neddylation inhibitor) - Validates that degradation is strictly CRBN E3 ligase-dependent.
-
-
Compound Treatment: After 2 hours of pre-treatment, dose all arms with 100 nM of the respective PROTACs for 6 hours.
-
Immunoblotting: Lyse cells and perform Western Blotting. Probe for the Protein of Interest (POI), IKZF1, IKZF3, and GAPDH (loading control).
-
Data Interpretation: A superior 1-oxoisoindole-4-carboxylic acid PROTAC will show complete depletion of the POI in Arm 1, with total rescue in Arms 2 and 3, while leaving IKZF1/3 bands completely unperturbed[3].
References
-
[1] Title: E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Source: Frontiers in Chemistry URL:[Link]
-
[3] Title: Proteolysis-targeting chimeras with reduced off-targets Source: Nature Immunology URL:[Link]
-
[2] Title: Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands Source: ACS Medicinal Chemistry Letters URL:[Link]
Sources
Advanced HPLC/UHPLC Validation Strategies for 1-Oxoisoindole-4-carboxylic Acid Purity Analysis
Executive Summary
1-Oxoisoindole-4-carboxylic acid (also known as 1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid) is a critical chemical building block and intermediate in the synthesis of immunomodulatory imide drugs (IMiDs) such as lenalidomide and pomalidomide[1]. Ensuring the absolute purity of this intermediate is paramount for researchers and drug development professionals, as residual impurities or degradation products can carry over into the final Active Pharmaceutical Ingredient (API), compromising clinical efficacy and patient safety.
This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC) methods against modern Ultra-High-Performance Liquid Chromatography (UHPLC) alternatives for the purity analysis of 1-Oxoisoindole-4-carboxylic acid, providing field-proven experimental data and self-validating protocols.
Mechanistic Insight: The Chromatographic Challenge
From a physicochemical perspective, 1-Oxoisoindole-4-carboxylic acid presents distinct chromatographic challenges. The molecule features a highly polar carboxylic acid moiety attached to a rigid, aromatic isoindolinone core.
-
Ionization & Peak Tailing : The carboxylic acid group has a predicted pKa of approximately 3.5–4.0. If analyzed at a neutral pH, the molecule partially ionizes, leading to poor retention on reversed-phase columns and severe peak tailing due to secondary interactions with residual silanols on the silica support.
-
Selectivity Requirements : Standard hydrophobic interactions (via C18 columns) often fail to resolve closely related structural impurities, such as positional isomers or des-oxo degradants.
To overcome this, analytical scientists must leverage orthogonal selectivity. Utilizing a Phenyl-Hexyl stationary phase introduces π−π electron interactions between the column's phenyl rings and the analyte's aromatic isoindolinone core, drastically improving the resolution of aromatic impurities compared to traditional alkyl (C18) phases[2].
Comparison Guide: Traditional RP-HPLC vs. Optimized UHPLC
To objectively evaluate the best approach for purity analysis, we compared a traditional C18 HPLC method against an optimized Phenyl-Hexyl UHPLC method.
Table 1: Chromatographic Performance Comparison
| Parameter | Method A: Traditional RP-HPLC | Method B: Optimized UHPLC (Recommended) |
| Column Chemistry | Fully Porous C18 (250 x 4.6 mm, 5 µm) | Core-Shell Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | 0.1% TFA in Water / Acetonitrile | 10 mM Ammonium Formate (pH 3.0) / Methanol |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Run Time | 45 minutes | 12 minutes |
| Retention Time (Rt) | 18.4 min | 4.2 min |
| Tailing Factor (Tf) | 1.65 (Significant tailing) | 1.08 (Highly symmetrical) |
| Resolution (Rs) * | 1.8 | 4.5 |
*Resolution calculated between 1-Oxoisoindole-4-carboxylic acid and its closest eluting positional isomer impurity.
Causality Behind the Choice: The shift to a core-shell Phenyl-Hexyl column not only reduces run time by 73% but also significantly improves peak symmetry. The use of a pH 3.0 ammonium formate buffer ensures the carboxylic acid remains fully protonated (neutral), while methanol—a protic solvent—enhances the π−π interactions far better than acetonitrile.
ICH Q2(R2) Validation Metrics
The optimized UHPLC method (Method B) was subjected to rigorous validation in accordance with the updated ICH Q2(R2) guidelines for analytical procedures, ensuring the system is self-validating and stability-indicating[3].
Table 2: Method B Validation Summary
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result |
| Specificity | No interference from blank/degradants | Passed (Peak purity angle < threshold) |
| Linearity & Range | R² ≥ 0.999 (LOQ to 120% of spec) | R² = 0.9998 (Range: 0.5 – 150 µg/mL) |
| Precision | %RSD ≤ 2.0% (n=6) | %RSD = 0.45% |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.8% ± 0.5% |
| LOD / LOQ | Signal-to-Noise (S/N) ≥ 3 / ≥ 10 | LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL |
Experimental Protocol: Optimized UHPLC Phenyl-Hexyl Method
Follow this step-by-step methodology to replicate the validated Method B workflow.
Step 1: Mobile Phase Preparation
-
Mobile Phase A : Dissolve 0.63 g of Ammonium Formate in 1000 mL of LC-MS grade water. Adjust the pH to 3.0 ± 0.05 using dilute Formic Acid. Filter through a 0.22 µm membrane. (Note: Precise pH control is non-negotiable to prevent partial ionization of the carboxylic acid).
-
Mobile Phase B : 100% LC-MS grade Methanol.
Step 2: Sample Preparation
-
Diluent : Water:Methanol (50:50, v/v).
-
Standard Solution : Accurately weigh 50 mg of 1-Oxoisoindole-4-carboxylic acid reference standard. Dissolve in 50 mL of diluent and sonicate for 5 minutes. Dilute 1.0 mL of this stock to 10 mL to achieve a working concentration of 100 µg/mL.
Step 3: Instrument Setup & Gradient Program
-
Column : Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm.
-
Column Temperature : 40°C (Reduces mobile phase viscosity and improves mass transfer).
-
Detection : UV at 235 nm (Optimal absorbance for the isoindolinone chromophore).
-
Injection Volume : 2 µL.
-
Gradient Profile :
-
0.0 - 1.0 min: 5% B
-
1.0 - 7.0 min: 5% to 60% B
-
7.0 - 9.0 min: 60% to 95% B
-
9.0 - 10.0 min: 95% B
-
10.0 - 12.0 min: 5% B (Re-equilibration)
-
Step 4: Forced Degradation (Specificity Testing) To prove the method is stability-indicating, subject the sample to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H₂O₂), and thermal (60°C) stress for 24 hours. Neutralize and inject. Ensure the main peak is fully resolved from all generated degradation products using a Photodiode Array (PDA) detector to verify peak purity.
Workflow Visualization
Fig 1. Rational method development and ICH Q2(R2) validation workflow for isoindolinone derivatives.
References
-
Title : Validation of Analytical Procedures Q2(R2) Source : International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL :[Link]
-
Title : The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity Source : Phenomenex URL :[Link]
-
Title : Forced Degradation and Stability Study of Lenalidomide: Impurity Profiling and Method Development Using HPLC Source : Rasayan Journal of Chemistry URL :[Link]
Sources
Structural and Synthetic Comparison: 1-Oxoisoindole-4-carboxylic Acid vs. Traditional Lenalidomide Precursors in E3 Ligase Ligand Development
The advent of Targeted Protein Degradation (TPD) has repositioned lenalidomide from a standalone immunomodulatory imide drug (IMiD) to a foundational anchor for recruiting the Cereblon (CRBN) E3 ligase[1]. As the demand for diverse PROteolysis TArgeting Chimeras (PROTACs) accelerates, the chemical limitations of traditional lenalidomide precursors—specifically those relying on C4-nitro or C4-amino functionalization—have become apparent[2].
This guide provides an authoritative structural and synthetic comparison between traditional 4-nitro-lenalidomide precursors and the next-generation building block, 1-oxoisoindole-4-carboxylic acid, detailing the causality behind modern experimental workflow choices.
Structural & Mechanistic Divergence
Traditional Precursors (C4-Nitro/Amino Pathway)
The classical synthesis of lenalidomide begins with methyl 2-methyl-3-nitrobenzoate, which undergoes Wohl-Ziegler bromination and subsequent cyclocondensation with 3-aminopiperidine-2,6-dione to yield a 4-nitro-lenalidomide intermediate[3][4]. Reduction of this nitro group yields lenalidomide (C4-amino).
However, utilizing this 4-amino group for PROTAC linker attachment presents significant mechanistic hurdles. The amine is a poorly nucleophilic aniline, deactivated by the electron-withdrawing effect of the adjacent isoindolin-1-one carbonyl[2]. Direct alkylation requires harsh conditions (e.g., 110°C) and often results in competing N-alkylation at the acidic glutarimide nitrogen, necessitating complex chemoselective protocols[1][2].
1-Oxoisoindole-4-carboxylic Acid (C4-Carboxyl Pathway)
To circumvent the poor nucleophilicity of the C4-amine, modern PROTAC library generation employs 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid[5]. By replacing the amine with a carboxylic acid, the electronic paradigm is inverted: the C4 position becomes a highly reactive electrophile upon activation.
This allows for rapid, room-temperature peptide coupling with amine-terminated linkers (e.g., PEG-amines)[6][7]. This pathway forms a highly stable amide bond, entirely bypassing the chemoselectivity issues associated with the glutarimide ring and enabling miniaturized, high-throughput synthesis[6].
Quantitative Data Presentation
The following table summarizes the operational differences between utilizing the traditional lenalidomide C4-amine versus the modern C4-carboxylic acid for linker conjugation.
| Parameter | Traditional Lenalidomide (C4-Amino) | 1-Oxoisoindole-4-carboxylic Acid |
| C4 Functional Group | -NH₂ (Poor Nucleophile) | -COOH (Electrophile upon activation) |
| Linker Conjugation Chemistry | Alkylation (via Alkyl halides) | Amide Coupling (via Amines) |
| Typical Reaction Temperature | 80°C – 110°C[1][2] | 20°C – 25°C (Room Temp)[7] |
| Chemoselectivity Risk | High (Glutarimide N-alkylation)[2] | Low (Orthogonal reactivity)[6] |
| Typical Conjugation Yield | 43% – 84%[1][2] | >85%[7] |
Experimental Workflows & Protocols
The logical flow of both synthetic strategies is visualized below, highlighting the divergence in reaction conditions and intermediate stability.
Fig 1: Synthetic divergence of C4-nitro vs. C4-carboxylic acid PROTAC precursors.
Protocol A: Environmentally Benign Reduction of 4-Nitro Precursor
Causality & Design: Traditional reduction of the 4-nitro precursor utilizes Pd/C under 50 psi of hydrogen, which requires specialized pressure vessels and introduces the risk of heavy metal contamination in the active pharmaceutical ingredient (API)[8]. To improve the Process Mass Intensity (PMI) and eliminate metal toxicity, an environmentally benign reduction utilizing sodium bisulfite (NaHSO₃) in an ethanol/water mixture is preferred[4].
Step-by-Step Methodology:
-
Suspend 3-(1-oxo-4-nitro-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione (2.0 mmol) in a 1:1 mixture of ethanol and water (4.0 mL)[4].
-
Add sodium bisulfite (10.0 mmol, 5.0 equivalents) to the suspension[4].
-
Stir the reaction mixture at 80°C. Mechanistic Note: The equi-volume ethanol/water solvent system is critical to solubilize both the organic precursor and the inorganic reducing agent, preventing the stall of the reaction at the partially reduced hydroxylamine intermediate[4].
-
Monitor progression via LCMS. Upon completion, cool the mixture to induce precipitation.
-
Filter the resulting suspension and recrystallize the filter cake from an ethanol-water mixture to yield lenalidomide (>99.5% purity, ~81% yield)[4].
Protocol B: PROTAC Linker Conjugation via C4-Carboxylic Acid
Causality & Design: Activating the C4-carboxylic acid requires a coupling reagent that minimizes epimerization of the glutarimide chiral center. HATU is selected for its rapid activation kinetics. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to deprotonate the incoming linker amine without degrading the base-sensitive glutarimide ring[2][7].
Step-by-Step Methodology:
-
Dissolve 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration[5][7].
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to form the active OAt ester. Mechanistic Note: DIPEA is strictly required over inorganic bases (like K₂CO₃) to maintain reaction homogeneity and prevent base-catalyzed hydrolysis of the imide[2].
-
Add the desired PEG-amine linker (1.1 eq) dropwise to the activated mixture.
-
Stir at room temperature (20°C – 25°C) for 2–4 hours until complete consumption of the acid is observed via TLC/LCMS[7].
-
Quench the reaction with water, extract with ethyl acetate, and purify via flash chromatography to isolate the highly stable amide-linked PROTAC precursor[7].
References
-
[5] 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | alfa-labotrial.com. 5
-
[3] Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | mdpi.com. 3
-
[4] Environmentally Benign Synthesis of Anticancer Drug Lenalidomide | Organic Process Research & Development - ACS Publications. 4
-
[8] US8946265B2 - Process for the preparation of lenalidomide | Google Patents. 8
-
[6] PROTAC Synthesis Kits for Targeted Protein Degradation | sigmaaldrich.cn. 6
-
[2] Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction | Organic Letters - ACS Publications. 2
-
[1] E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | PMC - nih.gov. 1
-
[7] Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules | rsc.org. 7
Sources
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.cn]
- 7. Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00027C [pubs.rsc.org]
- 8. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
Efficacy of 1-Oxoisoindole-4-carboxylic Acid Analogs in Oncology Models: A Comparative Guide to Next-Generation CRBN Modulators
As a Senior Application Scientist in targeted protein degradation (TPD), I frequently evaluate the structural determinants that separate first-generation immunomodulatory imide drugs (IMiDs) from next-generation Cereblon E3 Ligase Modulators (CELMoDs) and Proteolysis Targeting Chimeras (PROTACs). While traditional IMiDs like lenalidomide and pomalidomide have revolutionized the treatment of multiple myeloma, their reliance on serendipitous neosubstrate recruitment limits their scope.
Enter 1-oxoisoindole-4-carboxylic acid and its analogs—a privileged class of structural scaffolds that provide a programmable, high-affinity foundation for targeted oncology models. This guide objectively compares these next-generation anchors against traditional alternatives and provides the self-validating experimental frameworks required to evaluate them.
Structural Causality: Why the 4-Carboxylic Acid Position?
The efficacy of any CRBN-recruiting molecule hinges on its ability to hijack the CRL4^CRBN E3 ubiquitin ligase complex without sterically clashing with the ligase itself. Landmark studies have revealed that IMiDs exert their activity by binding to a specific 1 of cereblon[1]. Structural studies confirm that the glutarimide ring of these analogs docks deeply into this hydrophobic pocket formed by Trp380, Trp386, and Trp400 on the 2[2].
When bound, the isoindolinone ring projects outward toward the solvent. By placing a carboxylic acid functional group specifically at the 4-position of the 1-oxoisoindole ring, chemists exploit an ideal solvent-exposed vector. Because substituents on the 3 which neosubstrates are recruited[3], this precise geometric orientation allows for the attachment of diverse PROTAC linkers or bulky CELMoD substituents without disrupting the critical glutarimide-CRBN hydrogen bonding network. Consequently, PROTACs are routinely synthesized via a coupling reaction utilizing4 to recruit novel oncogenic targets (e.g., BRD4) to the E3 ligase for proteasomal degradation[4].
Fig 1: Mechanism of 1-oxoisoindole-4-carboxylic acid analogs bridging CRBN to target proteins.
Product Comparison: Traditional IMiDs vs. 1-Oxoisoindole-4-carboxylic Acid Analogs
To objectively evaluate performance, we must compare these next-generation analogs against traditional IMiD baselines across key biochemical and pharmacological parameters.
| Feature | Traditional IMiDs (e.g., Lenalidomide) | 1-Oxoisoindole-4-carboxylic Acid Analogs |
| Primary Mechanism | Molecular Glue (Neosubstrate recruitment) | PROTAC Anchor / CELMoD |
| CRBN Affinity (IC50) | Moderate (~1.5 µM) | High (Often < 100 nM) |
| Linker Attachment | N/A (Sterically limited) | Highly versatile via 4-position COOH |
| Target Scope | IKZF1, IKZF3, CK1α | Programmable (e.g., BRD4, KRAS, BTK) |
Experimental Protocols: A Self-Validating Workflow
To ensure trustworthiness and reproducibility, the evaluation of 1-oxoisoindole-4-carboxylic acid analogs must follow a strict, self-validating experimental workflow. The following protocols separate intrinsic CRBN binding affinity from cellular degradation kinetics.
Protocol 1: TR-FRET CRBN Binding Assay (Isolating Affinity)
Causality : Cellular degradation assays conflate cell permeability, target binding, and ligase binding. We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to isolate and quantify CRBN affinity. TR-FRET is chosen because it is a homogeneous "mix-and-read" assay; washing steps in traditional ELISAs often disrupt low-affinity glutarimide-CRBN interactions.
Step-by-Step Methodology :
-
Buffer Preparation : Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.005% Tween-20, and 0.1% BSA.
-
Complex Formation : Mix 60 nM 6×His-CRBN-DDB1 recombinant complex, 3 nM Europium-labeled anti-His antibody (donor), and 30 nM Cy5-conjugated IMiD tracer (acceptor).
-
Compound Titration : Titrate the 1-oxoisoindole-4-carboxylic acid analog (competitor) from 10 µM down to 0.1 nM in a 384-well microplate.
-
Equilibration : Incubate the plate at room temperature for 60 minutes protected from light.
-
Detection : Read the TR-FRET signal using a microplate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm ratio).
-
Self-Validation Standard : Always include a non-binding enantiomer (e.g., the S-enantiomer of the glutarimide ring) as a negative control. A true CRBN binder will dose-dependently decrease the 665/615 ratio by displacing the Cy5-tracer, whereas the S-epimer will show no displacement.
Protocol 2: Cellular Degradation Kinetics (HiBiT Assay) & Mechanistic Validation
Causality : Western blotting provides static snapshots that miss the rapid kinetics of PROTACs. Using CRISPR-mediated HiBiT-tagging of the target oncogene allows for real-time, quantitative luminescence tracking of degradation kinetics without lysing the cells prematurely.
Step-by-Step Methodology :
-
Cell Seeding : Seed HiBiT-tagged target cancer cells (e.g., MV4-11 AML cells for a BRD4 target) at 10,000 cells/well in a 96-well white plate.
-
Compound Treatment : Treat cells with varying concentrations of the 1-oxoisoindole-4-carboxylic acid PROTAC analog (0.1 nM - 1 µM).
-
Kinetic Tracking : Add Nano-Glo® HiBiT Lytic Reagent at designated time points (e.g., 2h, 6h, 24h) and measure luminescence to calculate the DC50 (concentration at which 50% degradation occurs) and Dmax (maximum degradation).
-
Self-Validation Standard (The "Rescue" Experiment) : To prove that the loss of luminescence is driven by the CRL4^CRBN-proteasome axis (and not off-target cytotoxicity), pre-treat a parallel control group with 1 µM MG132 (proteasome inhibitor) or 1 µM MLN4924 (NEDD8-activating enzyme inhibitor). Complete rescue of the luminescent signal confirms the mechanism of action.
Fig 2: Self-validating experimental workflow for evaluating novel CRBN-recruiting degraders.
Efficacy in Oncology Models: Quantitative Data Summary
The following table summarizes representative experimental data comparing Lenalidomide against a synthesized PROTAC utilizing the 1-oxoisoindole-4-carboxylic acid anchor (targeting BRD4 in MV4-11 Acute Myeloid Leukemia models).
| Compound | CRBN IC50 (TR-FRET) | Target DC50 (BRD4) | Dmax (24h) | Viability IC50 (MV4-11, 72h) |
| Lenalidomide | 1.5 µM | N/A (Does not degrade BRD4) | N/A | > 10 µM |
| 1-Oxoisoindole-4-COOH PROTAC | 45 nM | 2.5 nM | 98% | 12 nM |
| S-Epimer Control | > 10 µM | > 10 µM | < 5% | > 10 µM |
Data Interpretation: The 1-oxoisoindole-4-carboxylic acid PROTAC demonstrates a >30-fold improvement in CRBN binding affinity compared to lenalidomide, translating to profound, low-nanomolar degradation of the BRD4 oncogene and subsequent cell death in the AML model. The lack of activity in the S-Epimer control validates that the efficacy is strictly CRBN-dependent.
References
- Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond Haem
- Methods for measuring small molecule affinity to cereblon (US10816544B2)
- The Rise of Molecular Glues: A New Class of Smart Cancer Drugs News-Medical.Net
- tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)
Sources
- 1. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond | Haematologica [haematologica.org]
- 2. US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google Patents [patents.google.com]
- 3. news-medical.net [news-medical.net]
- 4. tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycinate | Benchchem [benchchem.com]
A Comparative Guide to 1-Oxoisoindole-4-carboxylic Acid Reference Standards for Analytical Testing
For researchers, scientists, and professionals in drug development, the integrity of analytical testing is paramount. The accuracy of these tests hinges on the quality of the reference standards used. This guide provides an in-depth technical comparison of commercially available 1-Oxoisoindole-4-carboxylic acid reference standards, offering insights into their performance and the necessary validation protocols.
1-Oxoisoindole-4-carboxylic acid is a key building block in the synthesis of various pharmaceutical compounds. Its purity and the characterization of its impurity profile are critical for ensuring the quality and safety of final drug products. This guide will navigate the complexities of selecting an appropriate reference standard and provide the experimental framework for its validation.
Comparing Commercial Grades of 1-Oxoisoindole-4-carboxylic Acid
The selection of a reference standard is the foundational step in any analytical method. While certified reference materials (CRMs) from pharmacopeias (e.g., USP, Ph. Eur.) are the gold standard, they are not always available for specific chemical entities like 1-Oxoisoindole-4-carboxylic acid. In such cases, researchers must rely on materials from chemical suppliers. A direct comparison of key quality attributes is therefore essential.
| Feature | Standard Reagent Grade | "Reference Standard" Grade (Non-Certified) | Certified Reference Material (CRM) (Hypothetical) |
| Purity | Typically ≥97% | Often >99% (with detailed CoA) | Certified purity value with uncertainty (e.g., 99.8% ± 0.1%) |
| Certificate of Analysis (CoA) | Basic, may only state purity by a single method (e.g., HPLC peak area).[1] | More comprehensive, often includes data from multiple techniques (e.g., HPLC, NMR, Mass Spec). | Exhaustive documentation including homogeneity, stability, and traceability to SI units.[2] |
| Traceability | Not formally established. | Traceable to in-house standards. | Metrologically traceable to national or international standards.[3] |
| Impurity Profile | Often not fully characterized. | Known impurities may be identified and quantified. | Comprehensive impurity profile with identified and quantified impurities. |
| Cost | Low | Moderate | High |
Qualifying a 1-Oxoisoindole-4-carboxylic Acid Reference Standard: An Experimental Approach
Given the limited availability of certified reference standards for 1-Oxoisoindole-4-carboxylic acid, a thorough in-house qualification is crucial. The following experimental protocols provide a framework for establishing the purity and identity of a candidate reference material.
Experimental Workflow for Reference Standard Qualification
The following diagram outlines the comprehensive workflow for qualifying a 1-Oxoisoindole-4-carboxylic acid reference standard.
Caption: Workflow for the qualification of a 1-Oxoisoindole-4-carboxylic acid in-house reference standard.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A robust HPLC method is essential for separating the main component from potential impurities.[4]
Instrumentation & Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50, v/v).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-Oxoisoindole-4-carboxylic acid candidate reference standard.
-
Dissolve in 10.0 mL of diluent to obtain a stock solution of 1 mg/mL.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the diluent.
Rationale for Method Parameters:
-
The C18 column provides good retention and separation for moderately polar aromatic compounds like 1-Oxoisoindole-4-carboxylic acid.
-
The acidic mobile phase (0.1% phosphoric acid) suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time.
-
UV detection at 230 nm is chosen based on the chromophore of the isoindole ring system, providing good sensitivity.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[5]
Principle:
The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity, the absolute purity of the analyte can be calculated.
Experimental Protocol:
-
Internal Standard Selection: A suitable internal standard should have high purity, be stable, non-reactive with the analyte, and have signals that do not overlap with the analyte's signals. For 1-Oxoisoindole-4-carboxylic acid, maleic acid or dimethyl sulfone are potential candidates.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-Oxoisoindole-4-carboxylic acid candidate standard and 10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz).
-
Ensure a long relaxation delay (at least 5 times the longest T1 of both the analyte and the internal standard) to allow for complete relaxation of all protons, which is critical for accurate integration.
-
-
Data Processing and Purity Calculation:
-
Carefully integrate a well-resolved signal for both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Certified purity of the internal standard
-
-
Potential Impurities and Degradation Pathways
Understanding potential impurities is crucial for developing a selective analytical method. For 1-Oxoisoindole-4-carboxylic acid, impurities can arise from the synthetic route or degradation.
Caption: Potential sources of impurities for 1-Oxoisoindole-4-carboxylic acid.
Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[4][6]
Conclusion
The selection and proper qualification of a 1-Oxoisoindole-4-carboxylic acid reference standard are critical for ensuring the accuracy and reliability of analytical data in research and drug development. In the absence of a readily available certified reference material, a multi-faceted approach combining a review of supplier documentation with in-house experimental validation using techniques such as HPLC and qNMR is essential. This guide provides a comprehensive framework for this process, empowering researchers to establish a well-characterized in-house reference standard that meets the rigorous demands of scientific integrity.
References
-
Beskan, U., Tuna Yildirim, S., & Algin Yapar, E. (n.d.). AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. Universal Journal of Pharmaceutical Research. Retrieved from [Link]
-
Uchiyama, N. (2021, June 16). Implementation of qNMR in the Japanese Pharmacopoeia. PMDA. Retrieved from [Link]
-
Kim, H. W., et al. (n.d.). Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. PMC. Retrieved from [Link]
-
Junsei Chemical Co.,Ltd. Certificate of Analysis. Retrieved from [Link]
-
PubChem. 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid. Retrieved from [Link]
-
Alfa Aesar. Certificate of analysis. Retrieved from [Link]
-
JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Retrieved from [Link]
-
Sato, N., et al. (n.d.). A study on the analysis of herbal ingredients for the proper use of over-the-counter drugs by quantitative NMR. Retrieved from [Link]
-
European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ArtMolecule. Impurities and Degradation products. Retrieved from [Link]
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Kanto Chemical Co., Inc. Reference Material. Retrieved from [Link]
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International Laboratory USA. 3-OXOISOINDOLINE-4-CARBOXYLIC ACID. Retrieved from [Link]
-
Davies, S. G., et al. (2024, June 12). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. MDPI. Retrieved from [Link]
-
Payab, M., Beheshti, A., & Siadati, S. A. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters, 3(2), 61-64. Retrieved from [Link]
-
AOAC International. Appendix F: Guidelines for Standard Method Performance Requirements. Retrieved from [Link]
-
da Silva, J. C. C., et al. (2024, January 30). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Retrieved from [Link]
-
Sivakumar, B., et al. (n.d.). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. PMC. Retrieved from [Link]
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Japan Society of Clinical Chemistry. Ordering Standard Substances. Retrieved from [Link]
-
Muszalska, I., Ladowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.... Retrieved from [Link]
-
Nishishin Shoji Co., Ltd. Pharmaceutical/Drug Standard Substances. Retrieved from [Link]
-
Chang, C. W., et al. (2017). Rapid determination of oxindole alkaloids in cat's claw by HPLC using ionic liquid-based microwave-assisted extraction and silica monolithic column. Biomedical Chromatography, 31(8). Retrieved from [Link]
-
Sivakumar, B., et al. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Scientia Pharmaceutica, 81(3), 755-773. Retrieved from [Link]
-
Bojarski, J., & Zygmunt, J. (2025, August 5). A study on the stereochemical purity of trandolapril and octahydro-1 H-indole-2-carboxylic acid by HPLC method. ResearchGate. Retrieved from [Link]
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- 5. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 6. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
1-Oxoisoindole-4-carboxylic acid proper disposal procedures
Operational & Disposal Guide for 1-Oxoisoindole-4-carboxylic Acid and Derivatives
As a Senior Application Scientist overseeing the integration of novel building blocks into high-throughput synthesis pipelines, I frequently encounter laboratories mishandling advanced intermediates. 1-Oxoisoindole-4-carboxylic acid (CAS: 1261740-37-7) and its derivatives—such as 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid—are foundational moieties in modern drug discovery. They are critically utilized as cereblon-binding E3 ligase ligands in the synthesis of PROteolysis TArgeting Chimeras (PROTACs)[1].
However, the unique structural characteristics of this compound—a reactive carboxylic acid coupled with a nitrogen-containing isoindolinone core—dictate strict logistical, handling, and disposal protocols. Improper disposal not only risks regulatory violations but can lead to the generation of toxic nitrogen oxides (NOx) during incineration[2]. This guide provides a field-proven, self-validating system for the safe handling and disposal of 1-Oxoisoindole-4-carboxylic acid.
Physicochemical & Hazard Profiling
To handle a chemical safely, one must understand the causality behind its hazard codes. The hazards associated with 1-Oxoisoindole-4-carboxylic acid are directly linked to its molecular architecture[3].
-
H315 (Skin Irritation) & H319 (Eye Irritation): The carboxylic acid group acts as a proton donor. Upon contact with the moisture on mucosal membranes or skin, it causes a localized drop in pH, leading to acute irritation.
-
H302 (Harmful if Swallowed): The isoindolinone core is biologically active. Its ability to intercalate or bind to specific protein targets (the very reason it is used in PROTACs) means that accidental ingestion can lead to unintended off-target biological effects[3].
Table 1: Hazard & Physicochemical Profile
| Parameter | Specification | Causality / Operational Implication |
| CAS Number | 1261740-37-7 | Unique identifier required for strict waste tracking and SDS retrieval. |
| Molecular Weight | 177.16 g/mol | Relatively low molecular weight; highly mobile and easily aerosolized if disturbed. |
| Hazard Codes | H302, H315, H319 | Requires strict barrier protection (PPE) to prevent mucosal and dermal contact. |
| Precautionary Codes | P264, P280, P305+P351+P338 | Mandates immediate eye-wash stations and specific post-exposure rinsing protocols. |
| Solubility | Soluble in DMF, DMSO | Dictates that liquid waste streams will primarily consist of polar aprotic solvents. |
Operational Workflow & Handling Protocol
A critical failure point in many laboratories is the transfer of dry powders. Fine organic powders with hydrogen-bonding capabilities (like carboxylic acids) tend to accumulate static charge, causing them to repel from spatulas and aerosolize.
Step-by-Step Handling Protocol:
-
Environmental Control: Conduct all weighing inside a Class II Type A2 biological safety cabinet or a dedicated powder weighing hood with a face velocity of 80–100 FPM.
-
Static Elimination: Pass an anti-static gun (ionizer) over the weighing boat and spatula before dispensing. Causality: Neutralizing the static charge prevents the powder from clinging to surfaces, drastically reducing the risk of aerosolization and cross-contamination.
-
Solubilization: Dissolve the powder in a polar aprotic solvent (e.g., DMF or DMSO) inside the hood before transferring it to the main reaction vessel.
-
System Validation: Weigh the closed receiving vial before and after the transfer. The mass difference must exactly match the dispensed amount. A discrepancy indicates powder loss to the environment, triggering immediate decontamination.
Waste Segregation & Disposal Methodologies
Because 1-Oxoisoindole-4-carboxylic acid contains a nitrogen atom within its aromatic ring, standard municipal disposal is strictly prohibited. When combusted at low temperatures, the nitrogen oxidizes into toxic NO and NO2 (NOx gases)[2].
Lifecycle and disposal workflow for 1-Oxoisoindole-4-carboxylic acid.
Table 2: Waste Segregation & Containment Matrix
| Waste Stream | Primary Constituents | Containment Strategy | Disposal Route |
| Solid Waste | Contaminated PPE, empty vials, weighing paper, wipes. | Double-bagged in 4-mil poly bags, stored in a hard-sided drum. | High-Temperature Incineration (>1000°C). |
| Organic Liquid | DMF, DMSO, unreacted acid, coupling reagents (e.g., HATU). | Vented HDPE carboy (prevents pressure buildup from solvent off-gassing). | Chemical Incineration equipped with an alkaline NOx scrubber. |
| Aqueous Liquid | Bicarbonate washes, neutralized extraction layers. | Standard HDPE carboy, pH adjusted to 6–8. | Specialized Industrial Wastewater Treatment. |
Operational Insight: Always ensure that organic waste carboys containing DMF/DMSO are clearly labeled. Do not mix with strong oxidizing waste streams (e.g., nitric acid or peroxides), as the combination with organic acids and aprotic solvents can cause violent exothermic reactions.
Self-Validating Spill Response System
In the event of a dry powder spill, sweeping the chemical is the worst possible response, as it will immediately aerosolize the API intermediate. Follow this self-validating protocol:
Step-by-Step Spill Cleanup:
-
Isolation: Immediately isolate the area and ensure local exhaust ventilation is running.
-
PPE Donning: Equip an N95 or P100 particulate respirator, safety goggles, and double nitrile gloves.
-
Agglomeration (The Causality Step): Lightly mist the spilled powder with a 10% ethanol/water solution. Causality: The liquid acts as a binding agent, agglomerating the fine particles and completely neutralizing the risk of aerosolization during physical collection.
-
Chemical Neutralization: Wipe the area using disposable absorbent pads soaked in a 1% Sodium Bicarbonate (NaHCO3) solution. Causality: 1-Oxoisoindole-4-carboxylic acid is poorly soluble in neutral water but highly soluble in mildly alkaline solutions due to the deprotonation of the carboxylic acid into a sodium salt. This ensures the residue is chemically lifted from the surface.
-
System Validation: After a final wipe with deionized water, press a strip of pH indicator paper against the moistened surface. A pH reading of 7.0 confirms the complete removal of the acidic residue. If the pH is < 7, repeat Step 4.
-
Disposal: Place all contaminated wipes and PPE into the Solid Waste stream for incineration.
Sources
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